(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVCCTSOVBCYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356073 | |
| Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68775-82-6 | |
| Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to present a thorough and practical resource.
Chemical Properties
This compound, a derivative of the phthalazinone heterocyclic system, possesses a scaffold of significant interest in medicinal chemistry. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | PubChem |
| Synonyms | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | PubChem |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |
| Molecular Weight | 218.21 g/mol | Calculated |
| Monoisotopic Mass | 218.06914 Da | Predicted |
| CAS Number | Not available | - |
| Physical State | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported. | - |
| Boiling Point | Not reported. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred |
| XlogP | 0.8 | Predicted |
| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | PubChem |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | PubChem |
Synthesis and Experimental Protocols
2.1. Step 1: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
This procedure involves the N-alkylation of the phthalazinone core with ethyl chloroacetate.
-
Materials:
-
4-Methyl-2H-phthalazin-1-one (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Protocol:
-
To a solution of 4-methyl-2H-phthalazin-1-one in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.
-
2.2. Step 2: Synthesis of this compound
This step involves the base-catalyzed hydrolysis of the ester intermediate.[3][4]
-
Materials:
-
Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Hydrochloric acid (HCl) (to acidify)
-
-
Protocol:
-
Dissolve the ethyl ester intermediate in an ethanol/water mixture.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water to remove inorganic salts and dry under vacuum.
-
Spectral Data Analysis (Expected)
While experimental spectra for the title compound are not available, the following characteristics can be predicted based on its structure and data from analogous compounds.[2][5]
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.7-8.5 ppm corresponding to the four protons on the phthalazinone ring system.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 4.8-5.1 ppm for the methylene protons of the acetic acid moiety.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.3-2.6 ppm for the methyl group at the 4-position.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Signals expected around δ 160-170 ppm for the lactam and carboxylic acid carbonyls.
-
Aromatic Carbons: Multiple signals in the δ 120-145 ppm region.
-
Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 18-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (lactam).
-
C=N and C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak [M]+: Expected at m/z = 218.
-
[M+H]⁺: Expected at m/z = 219.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety.
-
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound has not been reported. However, the phthalazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Notably, several phthalazinone derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR): Some phthalazinone-based compounds have demonstrated potent EGFR inhibitory activity, leading to apoptosis in cancer cells.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): This class of compounds has also been explored for its potential to inhibit VEGFR, a key regulator of angiogenesis.
-
Poly(ADP-ribose) polymerase (PARP): The phthalazinone core is a feature of several PARP inhibitors, which are effective in cancers with specific DNA repair deficiencies.
Given the prevalence of EGFR inhibition among phthalazinone derivatives, a simplified diagram of this pathway is presented below to illustrate a potential, though unconfirmed, mechanism of action for this class of compounds.
This guide serves as a foundational document for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed properties and biological activities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its Analogs
Disclaimer: This document provides a comprehensive overview of the molecular structure, potential synthesis, and biological activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to a lack of specific experimental data for this exact compound in the public domain, this guide draws upon published information for structurally related phthalazinone derivatives to present representative experimental protocols, quantitative data, and potential mechanisms of action.
Core Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a phthalazinone core. The molecular structure and key identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃[1] |
| IUPAC Name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid[1] |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O[1] |
| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)[1] |
| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N[1] |
| Monoisotopic Mass | 218.06914 Da[1] |
| Predicted XlogP | 0.8[1] |
Synthesis and Characterization
While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be adapted from established methods for analogous phthalazinone derivatives. A representative two-step synthesis is outlined below.
Representative Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
Step 1: Synthesis of 4-methyl-2H-phthalazin-1-one
-
To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-methyl-2H-phthalazin-1-one.
Step 2: Synthesis of this compound
-
To a solution of 4-methyl-2H-phthalazin-1-one (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents) and ethyl chloroacetate (1.5 equivalents).
-
Reflux the mixture for 12-18 hours.
-
After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
The crude ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate is then subjected to hydrolysis by refluxing with an excess of aqueous hydrochloric acid or a solution of sodium hydroxide in a water/ethanol mixture.
-
After hydrolysis is complete, the solution is cooled and acidified (if basic hydrolysis was used) to precipitate the final product.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][3]
Potential Biological Activities and Quantitative Data
The phthalazinone scaffold is a prominent feature in many biologically active compounds, exhibiting a range of pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[4] While data for the title compound is unavailable, the following tables summarize the activities of structurally related phthalazinone derivatives.
Anticancer Activity of Phthalazinone Analogs
Phthalazinone derivatives have shown promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[2]
| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |
| 12d | MDA-MB-231 | 0.57 | EGFR | [2] |
| 11d | MDA-MB-231 | 0.92 | EGFR | [2] |
| 12c | MDA-MB-231 | 1.89 | EGFR | [2] |
| Erlotinib | MDA-MB-231 | 1.02 | EGFR | [2] |
| 12d | MCF-7 | 1.9 | EGFR | [2] |
| 12c | MCF-7 | 1.4 | EGFR | [2] |
| 11d | MCF-7 | 2.1 | EGFR | [2] |
| Erlotinib | MCF-7 | 1.32 | EGFR | [2] |
Enzyme Inhibition by Phthalazinone Analogs
Certain phthalazinone derivatives have been identified as potent enzyme inhibitors, with aldose reductase being a notable target for the management of diabetic complications.[2]
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| 12d | EGFR | 21.4 | [2] |
| 12c | EGFR | 65.4 | [2] |
| 11d | EGFR | 79.6 | [2] |
| Erlotinib | EGFR | 80 | [2] |
| Zopolrestat | Aldose Reductase | - | [2] |
Signaling Pathways
Phthalazine analogs have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, a key process in tumor growth and metastasis.[5]
References
- 1. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is predicated on established reactions for the formation of the phthalazinone core and subsequent N-alkylation, drawing upon analogous procedures reported in the scientific literature.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the condensation of 2-acetylbenzoic acid with hydrazine hydrate to form the key intermediate, 4-methyl-2H-phthalazin-1-one. The subsequent step is the N-alkylation of this intermediate with an acetic acid equivalent, typically an ethyl haloacetate, followed by hydrolysis to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Methyl-2H-phthalazin-1-one
This procedure is adapted from the synthesis of similar phthalazinone derivatives.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylbenzoic acid | 164.16 | 16.4 g | 0.1 |
| Hydrazine hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
A solution of 2-acetylbenzoic acid (0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (0.12 mol) is added dropwise to the solution with stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold ethanol and dried to afford 4-methyl-2H-phthalazin-1-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
This two-part step involves N-alkylation followed by ester hydrolysis, with the alkylation procedure being analogous to methods for N-alkylation of phthalazinones.[2][3]
Part A: N-Alkylation to form Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-2H-phthalazin-1-one | 160.17 | 16.0 g | 0.1 |
| Ethyl bromoacetate | 167.00 | 11.2 mL | 0.11 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Dry Acetone | 58.08 | 150 mL | - |
Procedure:
-
A mixture of 4-methyl-2H-phthalazin-1-one (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry acetone (150 mL) is stirred in a round-bottom flask.
-
Ethyl bromoacetate (0.11 mol) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux for 12-24 hours, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, which can be purified by column chromatography or recrystallization.
Part B: Hydrolysis to this compound
Procedure:
-
The crude or purified ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate from the previous step is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a base (e.g., 2M sodium hydroxide) or acid (e.g., 2M hydrochloric acid) is added.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
After cooling, the solution is acidified with a suitable acid (e.g., 2M HCl) until a precipitate forms.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the final purified product can be visualized as follows:
Caption: Experimental workflow for the synthesis and purification.
Data Summary
While specific quantitative data for the target molecule's synthesis is not available in the provided search results, the following table outlines the expected data points to be collected during the synthesis, based on analogous reactions.
| Step | Product | Expected Yield (%) | Key Characterization Data |
| 1 | 4-Methyl-2H-phthalazin-1-one | 70-90 | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2a | Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate | 60-80 | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2b | This compound | 80-95 (from ester) | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consider these protocols as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
Technical Guide: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited publicly available data for this specific compound, this document focuses on its identification, predicted properties, and a generalized synthesis approach based on related structures.
Compound Identification
The Chemical Abstracts Service (CAS) number for this compound is 68775-82-6 [1].
| Identifier | Value | Source |
| IUPAC Name | 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | PubChem |
| CAS Number | 68775-82-6 | BLDpharm[1] |
| Molecular Formula | C11H10N2O3 | PubChem[2] |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | PubChem[2] |
| InChI | InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | PubChem[2] |
| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
| Property | Predicted Value | Source |
| Monoisotopic Mass | 218.06914 Da | PubChem[2] |
| XlogP | 0.8 | PubChem[2] |
Predicted Collision Cross Section (CCS) values (Ų) Calculated using CCSbase
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 219.07642 | 144.4 |
| [M+Na]+ | 241.05836 | 154.9 |
| [M-H]- | 217.06186 | 145.7 |
| [M+NH4]+ | 236.10296 | 160.9 |
| [M+K]+ | 257.03230 | 151.4 |
| [M+H-H2O]+ | 201.06640 | 137.2 |
| [M+HCOO]- | 263.06734 | 164.0 |
| [M+CH3COO]- | 277.08299 | 186.6 |
| [M+Na-2H]- | 239.04381 | 151.1 |
| [M]+ | 218.06859 | 146.5 |
| [M]- | 218.06969 | 146.5 |
Source: PubChemLite[2]
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, a general synthetic route can be proposed based on the synthesis of analogous phthalazinone derivatives. A common method involves the N-alkylation of a phthalazinone precursor with an appropriate haloacetate ester, followed by hydrolysis.
General Experimental Protocol (Hypothetical):
-
Synthesis of 4-methyl-2H-phthalazin-1-one: This precursor can be synthesized from 2-acetylbenzoic acid and hydrazine hydrate in a suitable solvent like ethanol, typically under reflux.
-
N-alkylation: The 4-methyl-2H-phthalazin-1-one is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed.
-
Hydrolysis: The resulting ester, ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, is hydrolyzed to the carboxylic acid. This is usually achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), followed by acidification to precipitate the final product.
The following diagram illustrates the proposed synthetic workflow.
Biological Activity and Signaling Pathways
There is a significant lack of information in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. While some related phthalazinone derivatives have been investigated for various pharmacological activities, including as anti-cancer agents, this data cannot be directly extrapolated to the title compound. Further research is required to elucidate its biological profile.
For illustrative purposes, a related compound, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazide derivative (12d), has been shown to exhibit anti-breast cancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to apoptosis.
The logical relationship for the mechanism of action of this related compound is depicted below.
Conclusion
This compound is a defined chemical entity with the CAS number 68775-82-6. While its basic chemical identifiers and some predicted physicochemical properties are available, there is a notable absence of published experimental data, including detailed synthetic protocols and biological activity studies. The information provided in this guide is based on the limited available data and analogies to structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and determine its potential applications in research and drug development.
References
An In-depth Technical Guide on 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Introduction
2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a heterocyclic compound belonging to the phthalazinone class of molecules. Its IUPAC name is formally recognized as 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid .[1] Phthalazinone derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[2][3][4] While extensive research on the specific biological profile of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is not widely available in public literature, this guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential therapeutic applications by drawing parallels with closely related analogues within the phthalazinone family. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this chemical entity.
Chemical Properties and Data
The fundamental chemical properties of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid are summarized below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | |
| Monoisotopic Mass | 218.06914 Da | [1] |
| InChIKey | SAVCCTSOVBCYPG-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | [1] |
| Predicted XlogP | 0.8 | [1] |
Synthesis Pathway
A plausible synthetic route for 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can be conceptualized based on established methods for similar phthalazinone derivatives.[4][5] The synthesis would likely begin with 2-acetylbenzoic acid, which serves as a precursor to the phthalazinone core.
A generalized workflow for the synthesis is depicted below:
Potential Pharmacological Activities and Mechanism of Action
The phthalazinone scaffold is a well-established pharmacophore with a diverse range of biological activities.[3] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antidiabetic agents.[4][6]
Aldose Reductase Inhibition
A particularly notable activity for phthalazinone acetic acid derivatives is the inhibition of aldose reductase.[7] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[8] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol.[9] This accumulation can cause osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys, contributing to long-term diabetic complications.[8][10]
The polyol pathway is illustrated in the following diagram:
By inhibiting aldose reductase, compounds like 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid could potentially mitigate the development of diabetic neuropathy, retinopathy, and nephropathy.[11]
Quantitative data for the aldose reductase inhibitory activity of some related phthalazinone and other acetic acid derivatives are presented below for comparative purposes.
| Compound | Target | IC₅₀ | Reference |
| Zopolrestat | Aldose Reductase | 30 nM | [7] |
| Epalrestat | Aldose Reductase | - | [10] |
| Ponalrestat | Aldose Reductase | 7.7 nM (Ki) | [10] |
| TAT | Aldose Reductase | - | [11] |
Anticancer and Anti-inflammatory Potential
Other phthalazinone derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines and in vivo anti-inflammatory activity.[5][6] For instance, certain synthesized phthalazinone compounds showed notable activity in the carrageenan-induced rat paw edema model, a common assay for acute inflammation.[6]
Experimental Protocols
To evaluate the potential therapeutic activities of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, standard assays would be employed. Below are outlines of relevant experimental methodologies.
Aldose Reductase Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the enzymatic activity of aldose reductase.
-
Enzyme Preparation : Aldose reductase can be partially purified from rat lenses or expressed recombinantly.
-
Assay Mixture : A reaction mixture is prepared containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the purified enzyme.
-
Inhibition Study : The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.
-
Reaction Monitoring : The enzymatic reaction is initiated by adding the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity (In Vitro)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines, providing an indication of cell viability and proliferation.
-
Cell Culture : Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated to determine the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a compound of interest due to its phthalazinone core, a scaffold known for diverse and potent pharmacological activities. While direct biological data for this specific molecule is scarce in the public domain, the well-documented activities of related analogues, particularly as aldose reductase inhibitors, suggest promising avenues for future research. Further investigation into its synthesis, in vitro and in vivo biological evaluation, and mechanism of action is warranted to fully elucidate its therapeutic potential, especially in the context of diabetic complications, cancer, and inflammatory disorders.
References
- 1. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of a potent new aldose reductase inhibitor, (5-(3-thienyltetrazol-1-yl)acetic acid (TAT), on diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Profile of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a molecule of interest within pharmaceutical research and development. A critical physicochemical property influencing its biopharmaceutical behavior is its solubility. This document provides a comprehensive overview of the methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not publicly available in the cited literature, this guide furnishes detailed experimental protocols and data presentation frameworks essential for its empirical determination in a laboratory setting.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and data compilation, the following table provides a standardized format for presenting such data once it is determined experimentally.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| e.g., Water | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Future Study] |
| e.g., pH 7.4 Buffer | e.g., 37 | Data Not Available | Data Not Available | e.g., HPLC | [Future Study] |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis | [Future Study] |
| e.g., Propylene Glycol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Future Study] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental step in the pre-formulation stage of drug development. The choice of method can depend on the properties of the active pharmaceutical ingredient (API) and the intended application. The "shake-flask" method is a widely recommended and accepted technique for determining equilibrium solubility.[1]
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers of various pH, organic solvents)
-
Vials or flasks with airtight seals
-
Mechanical shaker or agitator
-
Constant temperature bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Validated analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a mechanical shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).[1] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[1] The time required for equilibration should be established by taking measurements at different time points until the concentration of the dissolved API remains constant.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) spectrophotometry.[2]
-
Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition to ensure the reliability of the results.[1]
Kinetic Solubility Determination
Kinetic solubility measurements are often used in early drug discovery as a higher-throughput method to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Objective: To rapidly estimate the solubility of this compound under non-equilibrium conditions.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate, creating a range of concentrations.
-
Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or turbidimetry.
-
Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
It is important to note that kinetic solubility values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
Spectroscopic and Synthetic Profile of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic route, and experimental protocols for the compound (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds and established principles of chemical synthesis and analysis to offer a robust predictive and methodological resource.
Chemical Structure and Properties
-
IUPAC Name: 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Molecular Weight: 218.21 g/mol
-
CAS Number: 819380-08-0
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Note: Predicted chemical shifts (δ) are in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted δ (ppm) |
| -CH₃ (s) | ~ 2.3 - 2.5 |
| -CH₂- (s) | ~ 4.8 - 5.0 |
| Aromatic-H (m) | ~ 7.7 - 8.4 |
| -COOH (broad s) | ~ 10 - 12 |
Table 2: Expected Infrared (IR) Absorption Bands
Note: Based on characteristic vibrational frequencies for the functional groups present in the molecule.[1][2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=O (Phthalazinone Amide) | Stretching | 1650 - 1680 | Strong |
| C=N (Phthalazinone) | Stretching | 1580 - 1620 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |
| O-H (Carboxylic Acid) | Bending | 920 - 950 | Broad, Medium |
Table 3: Predicted Mass Spectrometry Data
Note: Data for the protonated molecule [M+H]⁺ is presented. ESI-MS is a suitable technique for this analysis.
| Parameter | Predicted Value |
| Monoisotopic Mass | 218.06914 Da |
| [M+H]⁺ m/z | 219.07642 |
| Predicted Collision Cross Section (CCS) [M+H]⁺ | 144.4 Ų |
Synthetic Workflow and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 2-acetylbenzoic acid. The proposed synthetic pathway is illustrated in the workflow diagram below.
Caption: Proposed synthesis workflow for this compound.
Protocol 1: Synthesis of 4-Methyl-2H-phthalazin-1-one (Step 1)
This protocol is adapted from the general synthesis of 4-substituted phthalazinones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-methyl-2H-phthalazin-1-one.
Protocol 2: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (Step 2)
This protocol is based on the N-alkylation of phthalazinones.[5][6]
-
Reaction Setup: To a solution of 4-methyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Reagent Addition: Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of this compound (Step 3)
This is a standard procedure for the hydrolysis of an ethyl ester.
-
Reaction Setup: Dissolve the ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents of a 1M aqueous solution).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate should form.
-
Purification: Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product.
Spectroscopic Analysis Protocols
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[7][8] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 5: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[3]
Protocol 6: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode.[9][10]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak, typically [M+H]⁺, and any other significant fragment ions.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as Minalrestat (ARI-509), is a potent, orally active inhibitor of the enzyme aldose reductase. This enzyme is the rate-limiting step in the polyol pathway of glucose metabolism, a pathway that becomes particularly active during hyperglycemic states characteristic of diabetes mellitus. Over-activity of the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Minalrestat's mechanism of action centers on the inhibition of aldose reductase, thereby mitigating the downstream metabolic and signaling abnormalities associated with this pathway. This technical guide provides an in-depth overview of the core mechanism of action of Minalrestat, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of cellular glucose is metabolized via glycolysis. However, in the presence of high intracellular glucose concentrations, a significant fraction is shunted into the polyol pathway.[1]
1.1. The Polyol Pathway
The polyol pathway consists of two primary enzymatic steps:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[1]
-
Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor.[1]
Minalrestat is a specific inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway. By blocking this step, Minalrestat prevents the conversion of excess glucose into sorbitol.
1.2. Pathophysiological Consequences of Polyol Pathway Activation
The overactivation of the polyol pathway contributes to cellular damage through several mechanisms:
-
Osmotic Stress: Sorbitol is relatively impermeable to cell membranes and its intracellular accumulation leads to a hyperosmotic environment, causing cellular swelling and damage.[1]
-
Redox Imbalance: The consumption of NADPH by aldose reductase depletes the cellular reserves of this critical cofactor. NADPH is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. A reduction in NADPH impairs the cell's ability to counteract oxidative stress.[1]
-
Increased Oxidative Stress: The depletion of NADPH and subsequent reduction in GSH levels lead to an increase in reactive oxygen species (ROS), contributing to oxidative damage to cellular components.
-
Protein Kinase C (PKC) Activation: Increased flux through the polyol pathway and the resulting oxidative stress can lead to the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-β and PKC-δ.[2][3] This activation is linked to many of the vascular complications of diabetes.
-
Advanced Glycation End-product (AGE) Formation: The metabolic disturbances caused by the polyol pathway can contribute to the formation of advanced glycation end-products (AGEs), which are involved in the long-term complications of diabetes.
Minalrestat, by inhibiting aldose reductase, aims to prevent these deleterious downstream effects.
Downstream Signaling Pathways Modulated by Minalrestat
By inhibiting aldose reductase, Minalrestat influences downstream signaling pathways that are aberrantly activated in hyperglycemic conditions.
2.1. Prevention of Protein Kinase C (PKC) Activation
Hyperglycemia-induced activation of aldose reductase contributes to the activation of several PKC isoforms. This is thought to occur through increased formation of diacylglycerol (DAG) and heightened oxidative stress.[2][3] Specifically, the activation of PKC-β and PKC-δ has been linked to vascular complications in diabetes. Minalrestat, by blocking the polyol pathway at its entry point, is expected to prevent this downstream activation of PKC.[4]
2.2. Modulation of Nitric Oxide (NO) Signaling
Studies have shown that aldose reductase inhibition can correct impaired microvascular reactivity in diabetic models, a process that involves nitric oxide (NO).[5] The beneficial effect of Minalrestat on microvascular responses was reversed by inhibitors of nitric oxide synthase (NOS), indicating that Minalrestat's action is upstream of NO signaling.[5] Conversely, NO has been shown to maintain aldose reductase in an inactive state, suggesting a feedback loop.[6][7] In diabetes, where NO bioavailability is often reduced, this inhibitory check on aldose reductase may be lost. By reducing the metabolic stress caused by the polyol pathway, Minalrestat may help restore normal NO-mediated vascular function.
Quantitative Data
While specific IC50 values for Minalrestat are not consistently reported in recent publicly available literature, it is recognized as a potent aldose reductase inhibitor.[8][9]
Table 1: In Vitro Inhibitory Activity of Minalrestat and Other Aldose Reductase Inhibitors
| Compound | IC50 Value | Source Organism/Cell Line for Aldose Reductase |
| Minalrestat | Potent inhibitor, specific IC50 not consistently reported | Not specified |
| Epalrestat | 10 nM | Human Placenta[8] |
| Ranirestat | 400 nM | HepG2 cells[8] |
| Tolrestat | 35 nM | Bovine Lenses[8] |
Table 2: Comparative Potency of Aldose Reductase Inhibitors
| Compound | Class | Relative Potency vs. AS-3201 |
| Minalrestat | Cyclic Imide | ~3.5x Less Potent[10] |
| Fidarestat | Cyclic Imide | ~9x Less Potent[10] |
| Zopolrestat | Acetic Acid Derivative | ~226x Less Potent[10] |
| Ponalrestat | Acetic Acid Derivative | ~259x Less Potent[10] |
Table 3: Summary of In Vivo and In Vitro Effects of Minalrestat
| Tissue/System | Dose/Concentration | Duration | Observed Effect | Reference |
| Mesenteric Microvessels (in diabetic rats) | 10 mg/kg/day (oral gavage) | 30 days | Completely prevented impaired microvascular responses to inflammatory mediators. | [5][11] |
| Postcapillary Venules (in diabetic rats) | 10 mg/kg (oral gavage) | Single Dose | Restored the reduced number of adhered and migrated leukocytes. | [11] |
| Primary Cultured Rat Mesangial Cells | 100 µM | 48 hours | Decreased intracellular sorbitol without affecting intracellular glucose; caused accumulation of PKC-α and -β2. | [11] |
Experimental Protocols
4.1. In Vitro Aldose Reductase Inhibition Assay (Generalized Protocol)
This assay is used to determine the IC50 value of a compound against aldose reductase.
-
Objective: To quantify the inhibitory potency of Minalrestat on aldose reductase activity.
-
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).
-
Materials:
-
Purified aldose reductase (e.g., from bovine lenses or recombinant human).
-
NADPH solution.
-
Substrate solution (e.g., DL-glyceraldehyde).
-
Phosphate buffer (pH 6.2-7.0).
-
Minalrestat stock solution (in a suitable solvent like DMSO).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of Minalrestat.
-
In a 96-well plate, add phosphate buffer, aldose reductase enzyme solution, and varying concentrations of Minalrestat (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the NADPH and substrate solutions.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of Minalrestat.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Minalrestat concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. In Vivo Study in a Diabetic Rat Model
This protocol is for evaluating the efficacy of Minalrestat in an animal model of diabetes.
-
Objective: To assess the effect of Minalrestat on diabetic complications, such as impaired microvascular reactivity.
-
Procedure:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar rats) via a single intraperitoneal injection of a diabetogenic agent like streptozotocin or alloxan. Blood glucose levels are monitored to confirm the diabetic state.[12]
-
Drug Administration: Diabetic rats are divided into a control group (receiving vehicle) and a treatment group (receiving Minalrestat, e.g., 10 mg/kg/day via oral gavage for 30 days). A non-diabetic control group is also maintained.[5][11]
-
Assessment of Microvascular Reactivity (Intravital Microscopy):
-
At the end of the treatment period, rats are anesthetized.
-
The mesenteric microcirculation is exteriorized and observed under an intravital microscope.
-
Topical application of vasoactive agents (e.g., bradykinin, histamine) is performed.
-
Changes in the diameter of arterioles and venules are recorded and quantified to assess vascular reactivity.[5]
-
-
Biochemical Analysis: At the end of the study, tissues such as the sciatic nerve can be harvested to measure the levels of sorbitol and fructose to confirm the inhibition of the polyol pathway.[12]
-
4.3. Measurement of PKC Accumulation in Mesangial Cells
This protocol describes how to assess the effect of Minalrestat on PKC in a cell culture model.
-
Objective: To determine if Minalrestat can prevent high glucose-induced PKC translocation and activation in rat mesangial cells.
-
Procedure:
-
Cell Culture: Primary rat mesangial cells are cultured.
-
Treatment: Cells are exposed to normal glucose, high glucose, or high glucose with Minalrestat (e.g., 100 µM) for a specified duration (e.g., 48 hours).[11]
-
Cell Fractionation: Cytosolic and membrane fractions of the cell lysates are separated by ultracentrifugation.
-
Western Blotting: The protein levels of specific PKC isoforms (e.g., PKC-α, -β1, -β2, -δ, -ε) in the cytosolic and membrane fractions are quantified by Western blotting using specific antibodies. An increase in the membrane fraction indicates activation.
-
Data Analysis: The band intensities are quantified and compared between the different treatment groups to determine the effect of Minalrestat on PKC translocation.
-
Conclusion
This compound (Minalrestat) is a potent inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. Its primary mechanism of action involves the prevention of sorbitol accumulation in tissues under hyperglycemic conditions. This, in turn, mitigates osmotic stress, reduces redox imbalance by preserving NADPH levels, and prevents the aberrant activation of downstream signaling molecules like Protein Kinase C. By targeting a key enzymatic step in the pathogenesis of diabetic complications, Minalrestat represents a targeted therapeutic strategy. The experimental protocols and quantitative data presented in this guide provide a framework for further research and development of aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Requirement of Aldose Reductase for the Hyperglycemic Activation of Protein Kinase C and Formation of Diacylglycerol in Vascular Smooth Muscle Cells - ProQuest [proquest.com]
- 4. Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minalrestat, an aldose reductase inhibitor, corrects the impaired microvascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide prevents aldose reductase activation and sorbitol accumulation during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Potential Biological Activities of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide consolidates the current understanding of the potential biological activities of the phthalazinone scaffold, with a specific focus on analogs of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Direct experimental data on the biological effects of this compound is not extensively available in peer-reviewed literature. However, substantial research on structurally related phthalazinone derivatives has revealed a broad spectrum of pharmacological activities. This document synthesizes findings from various studies on these analogs, presenting key quantitative data, outlining common experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to guide future research and drug discovery efforts centered on this chemical class.
Introduction to the Phthalazinone Scaffold
The phthalazinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this structure have been investigated for a range of therapeutic applications, demonstrating activities that include anticancer, anticonvulsant, and enzyme inhibitory effects. The structural motif of this compound combines the phthalazinone core with an acetic acid side chain, suggesting potential for various biological interactions.
Potential Therapeutic Applications of Phthalazinone Analogs
Research into derivatives of the phthalazinone nucleus has uncovered a variety of significant biological activities. These findings suggest potential therapeutic avenues that could be explored for this compound and its future derivatives.
Anticancer Activity
Several studies have highlighted the potential of phthalazinone derivatives as anticancer agents. One prominent mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
A series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line.[1] Notably, some of these compounds exhibited potent cytotoxic activities, with IC50 values comparable to or better than the standard EGFR inhibitor, Erlotinib.[1]
// Nodes Ligand [label="Ligand (e.g., EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Phthalazinone [label="(4-methyl-1-oxophthalazin-2(1H)-yl)acetic\nacid Analog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Phthalazinone -> EGFR [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Dimerization -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Downstream -> Apoptosis [arrowhead=tee, color="#5F6368"]; } Caption: Proposed EGFR Inhibition by Phthalazinone Analogs.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations. Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been identified as potent PARP-1 inhibitors.[2] Structure-activity relationship (SAR) studies have indicated that the 4-benzyl phthalazinone scaffold is key for PARP-1 inhibitory activity.[2]
Anticonvulsant Activity
A series of 1-substituted-4-hydroxyphthalazines were synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models.[3] Several compounds in this series demonstrated significant anticonvulsant activity, suggesting a potential role for the phthalazinone scaffold in the development of novel antiepileptic drugs.[3]
Quantitative Data on Phthalazinone Analog Activity
The following tables summarize the quantitative data for various phthalazinone derivatives from the cited literature.
Table 1: Cytotoxic and EGFR Inhibitory Activities of Phthalazinone Analogs [1]
| Compound | Target Cell Line | IC50 (µM) | EGFR Inhibition IC50 (nM) |
| 11d | MDA-MB-231 | 0.92 | Not Reported |
| 12c | MDA-MB-231 | 1.89 | Not Reported |
| 12d | MDA-MB-231 | 0.57 | 21.4 |
| Erlotinib (Control) | MDA-MB-231 | 1.02 | 80 |
Table 2: PARP-1 Inhibitory Activity of a Phthalazinone Analog [2]
| Compound | Target | IC50 (nM) |
| B6 | PAK4 | 5.9 |
Note: The data in Table 2 refers to a specific derivative targeting PAK4, as detailed in the cited study.[2] While the study focuses on PARP-1 inhibitors, this specific quantitative data point for a related compound is included for illustrative purposes.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the evaluation of phthalazinone derivatives, based on the available literature.
General Synthetic Procedure for Phthalazinone Derivatives
The synthesis of phthalazinone derivatives often involves a multi-step process. A general workflow is outlined below.
// Nodes Start [label="Starting Material\n(e.g., 4-Substituted-2H-phthalazin-1-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="N-Alkylation\n(e.g., with ethyl chloroacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazinolysis [label="Hydrazinolysis\n(to form hydrazide)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Azide Coupling or Condensation\n(with amino acids, amines, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Phthalazinone\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Alkylation [color="#5F6368"]; Alkylation -> Hydrazinolysis [color="#5F6368"]; Hydrazinolysis -> Coupling [color="#5F6368"]; Coupling -> Final [color="#5F6368"]; } Caption: General Synthetic Workflow for Phthalazinone Analogs.
A common starting point is the chemoselective N-alkylation of a substituted 2H-phthalazin-1-one with a reagent like ethyl chloroacetate.[1] The resulting ester can then undergo hydrazinolysis to form a key acetohydrazide intermediate.[1] This intermediate can be further modified through azide coupling with amino acid esters or amines, or through condensation and cyclization reactions with various carbonyl compounds to yield a diverse library of final products.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a control drug (e.g., Erlotinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
EGFR Inhibition Assay
The ability of compounds to inhibit EGFR kinase activity is determined using in vitro kinase assays.
Principle: These assays typically measure the phosphorylation of a substrate by the EGFR enzyme in the presence of ATP. The inhibition of this phosphorylation by a test compound is quantified.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set time to allow for the phosphorylation reaction to proceed.
-
Detection: The level of phosphorylation is detected using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: The percentage of EGFR inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on its structural analogs strongly suggests that this compound and its derivatives are promising candidates for further investigation. The phthalazinone scaffold has demonstrated significant potential in the fields of oncology and neurology.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Screening against a panel of cancer cell lines, key kinases (such as EGFR and PARP), and in models of neurological disorders would be a logical next step. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on the phthalazinone core.
References
The Phthalazinone Core: A Journey from 19th Century Synthesis to Frontline Cancer Therapy
An In-depth Technical Guide on the Discovery, History, and Application of Phthalazinone Compounds
Abstract
The phthalazinone scaffold, a fused nitrogen-containing heterocycle, has evolved from a 19th-century chemical curiosity into a cornerstone of modern medicinal chemistry. This guide traces the trajectory of phthalazinone compounds from their initial synthesis to their contemporary role as powerful therapeutic agents. We will delve into the seminal discovery of the core structure, explore the development of key synthetic methodologies, and focus on the landmark discovery of Olaparib, the first-in-class PARP inhibitor that has revolutionized treatment for cancers with specific genetic vulnerabilities. This document provides researchers, scientists, and drug development professionals with a detailed historical context, comprehensive experimental protocols, quantitative structure-activity relationship (SAR) data, and a visualization of the critical signaling pathway central to the action of phthalazinone-based PARP inhibitors.
Early History and Discovery of the Phthalazinone Scaffold
The foundational chemistry of the phthalazinone core was established in the late 19th century. The first synthesis is credited to Siegmund Gabriel and A. Gump in 1895, who reported the reaction of o-phthalic acid derivatives with hydrazine. The classical and most direct approach involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate, typically under reflux conditions, to yield the corresponding 4-substituted-2H-phthalazin-1-one. This reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization and dehydration to form the stable, bicyclic phthalazinone ring system.
While phthalic anhydride was first reported by Auguste Laurent in 1836, its reaction with hydrazines became a common method for generating the related phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a closely allied structure. The fundamental reactivity of phthalic acid derivatives with hydrazine laid the groundwork for all subsequent phthalazinone chemistry.[1][2][3] For decades, these compounds remained primarily of academic interest, with their profound biological potential yet to be uncovered.
The Modern Era: Emergence as a Privileged Pharmacophore
The 20th century saw the gradual recognition of the phthalazinone core as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to a wide range of biological targets.[4] Derivatives have been investigated for a multitude of pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects.[1]
However, the most significant breakthrough for the phthalazinone class came with the exploration of its potential in oncology. This journey culminated in the development of Olaparib, a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP).
Case Study: The Discovery and Development of Olaparib (Lynparza®)
The story of Olaparib represents a triumph of rational drug design and a deep understanding of cancer biology.
-
Target Identification (1990s): Scientists, including Professor Sir Steve Jackson, began to unravel the critical role of PARP enzymes in the cellular DNA damage response (DDR).[5][6] PARP1, in particular, acts as a primary sensor for single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, creating a scaffold to recruit the necessary DNA repair machinery.[7]
-
The "Synthetic Lethality" Hypothesis (2005): The pivotal insight was the concept of synthetic lethality. Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in a major DNA double-strand break (DSB) repair pathway called homologous recombination (HR). Researchers hypothesized that if the alternative SSB repair pathway, highly dependent on PARP, was also inhibited, the accumulation of unrepaired DNA damage would be catastrophic for these specific cancer cells, leading to their death, while normal cells with functional HR would remain viable.[6]
-
Lead Discovery and Optimization: With this hypothesis, a focused effort to find potent PARP inhibitors began. The 4-benzyl-2H-phthalazin-1-one scaffold was identified as a promising starting point. Structure-activity relationship (SAR) studies led to the synthesis of numerous analogues, culminating in the identification of KU-0059436, later named Olaparib.[5][6] This molecule showed single-digit nanomolar inhibitory potency against both PARP-1 and PARP-2 and demonstrated profound, selective activity against cancer cell lines with BRCA1 deficiencies.[5][6]
-
Clinical Approval (2014): Following successful clinical trials, Olaparib (marketed as Lynparza®) received its first approval from the FDA and EMA in December 2014 for the treatment of advanced ovarian cancer in patients with germline BRCA mutations.[5] This marked the first approval of a drug targeting an inherited genetic fault in cancer.
Quantitative Data: Structure-Activity Relationships of Phthalazinone PARP Inhibitors
The development of Olaparib was driven by systematic chemical modifications to the phthalazinone core to optimize potency and pharmacokinetic properties. The following table summarizes key SAR data for a series of 4-benzyl-phthalazinone analogues, highlighting the impact of substitutions on PARP-1 inhibition.
| Compound | R Group (on Piperazine) | PARP-1 IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM) (Capan-1, BRCA2 deficient) |
| Olaparib (47) | Cyclopropanecarbonyl | 3.24 | 7.532 |
| 13 | H | - | >50 |
| 14 | Methyl | 10.1 | 18.503 |
| 15 | Isopropyl | 6.8 | 39.061 |
| 22 | Phenyl | 5.2 | 10.512 |
| 23 | 4-Fluorophenyl | 3.24 | 7.532 |
Data compiled from Menear et al. (2008) and Wang et al. (2021).[6][8]
The data clearly indicates that the N-acyl group on the piperazine ring is critical for potent enzymatic and cellular activity. The unsubstituted piperazine (Compound 13) is inactive. Small alkyl groups confer some activity, but the cyclopropanecarbonyl group found in Olaparib provides optimal potency in this series.
Key Experimental Protocols
The following protocols are adapted from the seminal publication by Menear et al. in the Journal of Medicinal Chemistry (2008) and represent key steps in the synthesis of Olaparib and its core intermediates.[6]
Synthesis of 4-Methyl-3-nitrobenzoic acid (Intermediate A)
A solution of 4-methyl-3-nitrobenzonitrile (100 g, 0.617 mol) in sulfuric acid (85%, 500 mL) was heated at 160 °C for 2 hours. The reaction mixture was cooled to room temperature and poured cautiously onto ice (2 L). The resulting precipitate was collected by filtration, washed thoroughly with water until the washings were neutral, and dried under vacuum to afford 4-methyl-3-nitrobenzoic acid as a pale yellow solid (110 g, 98% yield).
Synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid (Intermediate B)
A mixture of 4-methyl-3-nitrobenzoic acid (Intermediate A, 50 g, 0.276 mol), N-bromosuccinimide (54 g, 0.304 mol), and benzoyl peroxide (2.7 g, 11 mmol) in chlorobenzene (500 mL) was heated to reflux for 16 hours. The mixture was cooled to room temperature, and the succinimide byproduct was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was triturated with hexane to yield 4-(bromomethyl)-3-nitrobenzoic acid as a solid (65 g, 91% yield).
Synthesis of 4-(Phthalimidomethyl)-3-nitrobenzoic acid (Intermediate C)
To a stirred solution of 4-(bromomethyl)-3-nitrobenzoic acid (Intermediate B, 60 g, 0.231 mol) in dimethylformamide (DMF, 600 mL) was added potassium phthalimide (47 g, 0.254 mol). The reaction mixture was stirred at room temperature for 18 hours. Water (1.8 L) was added, and the resulting precipitate was collected by filtration, washed with water, and dried to give 4-(phthalimidomethyl)-3-nitrobenzoic acid (72 g, 92% yield).
Synthesis of 4-(Aminomethyl)-3-nitrobenzoic acid (Intermediate D)
A suspension of 4-(phthalimidomethyl)-3-nitrobenzoic acid (Intermediate C, 70 g, 0.206 mol) in ethanol (700 mL) was treated with hydrazine hydrate (20 mL, 0.412 mol). The mixture was heated to reflux for 4 hours. After cooling, the phthalhydrazide byproduct was removed by filtration. The filtrate was concentrated in vacuo, and the residue was triturated with diethyl ether to afford 4-(aminomethyl)-3-nitrobenzoic acid as a yellow solid (40 g, 92% yield).
Synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib)
To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 g, 3.2 mmol) in DMF (10 mL) was added 1-(cyclopropanecarbonyl)piperazine (0.54 g, 3.5 mmol) and N,N-diisopropylethylamine (1.7 mL, 9.6 mmol). The mixture was cooled to 0 °C, and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.45 g, 3.8 mmol) was added. The reaction was stirred at room temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate solution, brine, dried over magnesium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to give Olaparib as a white solid (1.1 g, 79% yield).
Signaling Pathways and Mechanism of Action
Olaparib's efficacy is rooted in its ability to inhibit PARP1, disrupting a key DNA repair pathway. This mechanism is particularly effective in cancer cells with compromised homologous recombination (HR) repair, a classic example of synthetic lethality.
The PARP1 DNA Damage Response Pathway
The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of action for PARP inhibitors like Olaparib.
Caption: PARP1 Signaling in DNA Repair and Inhibition by Olaparib.
In a normal cell, PARP1 detects single-strand breaks (SSBs), synthesizes PAR polymers, and recruits the Base Excision Repair (BER) machinery to restore DNA integrity. In a BRCA-deficient cancer cell, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is non-functional. When Olaparib is introduced, it not only inhibits PARP1's catalytic activity but also traps it on the DNA at the site of the break. When the cell attempts to replicate its DNA, these trapped complexes cause replication forks to stall and collapse, creating DSBs. Because the cell cannot repair these DSBs via its faulty HR pathway, the overwhelming genomic instability triggers apoptosis, leading to selective cancer cell death.[7][9]
Conclusion
The phthalazinone core has undergone a remarkable journey from a simple heterocyclic structure to the central scaffold of a paradigm-shifting class of cancer therapeutics. The story of Olaparib exemplifies the power of combining fundamental biological insights with sophisticated medicinal chemistry. It underscores the principle of synthetic lethality as a powerful strategy in oncology and cements the phthalazinone scaffold as a truly privileged structure in the design of targeted therapies. For drug development professionals, the history of phthalazinones serves as a compelling case study in how deep mechanistic understanding can transform a chemical entity into a life-saving medicine. Future research will undoubtedly continue to uncover new applications for this versatile and potent pharmacophore.
References
- 1. longdom.org [longdom.org]
- 2. scribd.com [scribd.com]
- 3. chemcess.com [chemcess.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document provides a detailed protocol for the multi-step synthesis of this compound, commencing from the readily available starting material, 2-acetylbenzoic acid. The synthesis involves a cyclocondensation reaction to form the core phthalazinone structure, followed by N-alkylation and subsequent hydrolysis.
Overall Reaction Scheme:
The synthesis of this compound from 2-acetylbenzoic acid is accomplished in three primary steps:
-
Step 1: Synthesis of 4-methylphthalazin-1(2H)-one from 2-acetylbenzoic acid and hydrazine hydrate.
-
Step 2: Synthesis of ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate via N-alkylation of 4-methylphthalazin-1(2H)-one with ethyl chloroacetate.
-
Step 3: Synthesis of this compound through the hydrolysis of the corresponding ethyl ester.
Experimental Protocols
Step 1: Synthesis of 4-methylphthalazin-1(2H)-one
This protocol outlines the synthesis of 4-methylphthalazin-1(2H)-one through the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate.[1][2]
Materials:
-
2-Acetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL).
-
To this solution, add hydrazine hydrate (1.2 mmol). The addition of a base such as triethylamine (1.2 mmol) can facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry it under a vacuum to yield pure 4-methylphthalazin-1(2H)-one.
Step 2: Synthesis of ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
This procedure details the N-alkylation of 4-methylphthalazin-1(2H)-one with ethyl chloroacetate to produce the corresponding ethyl ester.[3][4]
Materials:
-
4-methylphthalazin-1(2H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone or a mixture of Acetone/DMF (1:1)
Procedure:
-
In a round-bottom flask, combine 4-methylphthalazin-1(2H)-one (1.0 mmol), ethyl chloroacetate (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in dry acetone (20 mL).
-
Reflux the mixture for 18-24 hours, monitoring the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to obtain ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.
Step 3: Synthesis of this compound
This protocol describes the final hydrolysis step to convert the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1.0 mmol) in a mixture of ethanol and water (e.g., 1:1, 10 mL).
-
Add a solution of sodium hydroxide (2.0 mmol) in water.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify it to a pH of 2-3 by the dropwise addition of dilute hydrochloric acid.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Product Name | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 4-methylphthalazin-1(2H)-one | 2-Acetylbenzoic acid, Hydrazine hydrate | Ethanol | 2-4 hours | Reflux | ~85%[1] |
| 2 | ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate | 4-methylphthalazin-1(2H)-one, Ethyl chloroacetate | Acetone | 18-24 hours | Reflux | ~80-90% |
| 3 | This compound | ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate | Ethanol/Water | 4-6 hours | Room Temp. | >90% |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
Application Notes and Protocols: N-Alkylation of 4-methyl-2H-phthalazin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-methyl-2H-phthalazin-1-one, a key reaction in the synthesis of various biologically active compounds. Phthalazinone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The N-alkylation of the phthalazinone core allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Introduction
The N-alkylation of phthalazinones is a fundamental synthetic transformation that proceeds via the deprotonation of the nitrogen atom in the lactam ring, followed by nucleophilic attack on an alkylating agent. The reaction is typically carried out in the presence of a base and a suitable solvent. The choice of base, solvent, and alkylating agent can influence the reaction efficiency and yield. This protocol outlines a general and robust method for the N-alkylation of 4-methyl-2H-phthalazin-1-one, which can be adapted for various alkylating agents.
Reaction Principle
The N-alkylation of 4-methyl-2H-phthalazin-1-one involves the deprotonation of the N-H group by a base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent (typically an alkyl halide) to form the N-alkylated product. The phthalazinone ring exists in lactam-lactim tautomerism, with the lactam form generally being more stable and reactive for N-alkylation.[1]
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 4-methyl-2H-phthalazin-1-one.
Materials:
-
4-methyl-2H-phthalazin-1-one
-
Alkylating agent (e.g., alkyl halide, such as ethyl chloroacetate or propargyl bromide)
-
Ethyl acetate
-
n-Hexane
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-methyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of acetone and DMF (1:1).[4]
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and activation.[2][3]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. For instance, reactions with propargyl bromide may be stirred at 65 °C for 2 hours[3], while reactions with ethyl chloroacetate may require reflux for 20 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.[3]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the pure N-alkylated product.[3]
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative examples of N-alkylation reactions on phthalazinone scaffolds with different alkylating agents, providing an indication of the expected yields under various conditions.
| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Benzyl-2H-phthalazin-1-one | Ethyl acrylate | K₂CO₃ | - | - | - | [2][5] |
| 4-(4-methylphenyl)phthalazin-1-ol | Propargyl bromide | K₂CO₃ | DMF | 65 °C, 2 h | - | [3] |
| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | K₂CO₃ | Acetone/DMF (1:1) | Reflux, 20 h | - | [4] |
| 4-Benzyl-2H-phthalazin-1-one | Formaldehyde | - | Ethanol | Reflux, 3 h | 90% | [6] |
| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | Thionyl chloride | - | - | Reflux, 1 h | 87% | [6] |
| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | Potassium thiocyanate | - | Ethanol | Reflux, 3 h | 85% | [6] |
Note: Yields are as reported in the cited literature for analogous compounds. Actual yields for 4-methyl-2H-phthalazin-1-one may vary.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of 4-methyl-2H-phthalazin-1-one.
Reaction Mechanism
References
- 1. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in Cancer Research: A Prospective Outlook
For Immediate Release
Introduction
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a heterocyclic compound belonging to the phthalazine class of molecules. While direct and extensive research on the specific anticancer properties of this particular molecule is not yet widely published, the broader family of phthalazine derivatives has garnered significant interest in the field of oncology. Numerous studies have highlighted the potential of the phthalazine scaffold as a pharmacophore for the development of novel therapeutic agents targeting various cancer types. This document aims to provide a prospective overview of the application of this compound in cancer research, based on the activities of closely related compounds and established experimental protocols.
Rationale for Investigation: The Promise of Phthalazine Derivatives
The phthalazine core is a key structural motif found in a variety of biologically active compounds. In the context of cancer research, derivatives of this scaffold have demonstrated potent and selective activities. For instance, certain phthalazine-based molecules have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer.[1][2] The mechanism of action for some of these derivatives has been linked to the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
Given the established anticancer potential of the phthalazine family, this compound represents a compound of interest for further investigation. Its structural features suggest that it may serve as a valuable intermediate or a potential therapeutic agent in its own right.
Synthesis of a Key Precursor
While detailed studies on this compound are limited, the synthesis of a closely related and crucial intermediate, 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetohydrazide , has been described.[3] This acetohydrazide serves as a versatile starting material for the synthesis of a wide range of phthalazine derivatives.
The general synthesis pathway is outlined below:
Figure 1: General synthesis route for 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetohydrazide.
Prospective Application Notes & Experimental Protocols
Based on established methodologies for evaluating novel anticancer compounds, the following protocols can be adapted to investigate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to various concentrations and add to the wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis and Cell Cycle Analysis
Objective: To investigate whether the cytotoxic effects of the compound are mediated through the induction of apoptosis and/or cell cycle arrest.
Protocol: Flow Cytometry
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: Fix the cells in cold 70% ethanol and then stain with PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Potential Mechanism of Action: Targeting Cancer Signaling Pathways
Given that other phthalazine derivatives have shown activity against the EGFR signaling pathway, it is plausible that this compound could exert its effects through a similar mechanism. The EGFR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Figure 2: Hypothetical inhibition of the EGFR signaling pathway.
Data Presentation
Should experimental investigations be undertaken, all quantitative data should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HCT116 | Colon | Data to be determined |
| PC-3 | Prostate | Data to be determined |
Table 2: Hypothetical Cell Cycle Analysis Data
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | Data | Data | Data | Data |
| Compound (IC50) | Data | Data | Data | Data |
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently lacking in published literature, the established precedent of the phthalazine scaffold in cancer research provides a strong rationale for its investigation. The proposed experimental protocols offer a clear roadmap for elucidating its potential cytotoxic, apoptotic, and cell cycle-disrupting effects. Future studies should focus on its synthesis, in vitro evaluation against a broad panel of cancer cell lines, and subsequent exploration of its mechanism of action, potentially through the inhibition of key oncogenic signaling pathways. Such research will be crucial in determining the future of this compound as a potential lead compound in the development of novel anticancer therapeutics.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone derivatives have emerged as a promising class of organic compounds for corrosion inhibition, offering significant protection to various metals and alloys in aggressive acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the use of a representative phthalazinone derivative, [4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH), as a corrosion inhibitor for low carbon steel in sulfuric acid. While direct data for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is not available in the cited literature, the presented data on APPH serves as a close structural analog and a valuable reference for investigating its potential. These compounds are noted to function as mixed-type inhibitors.[1][2][3]
Mechanism of Action
The corrosion inhibition properties of phthalazinone derivatives like APPH stem from their ability to adsorb onto the metal surface.[3] This adsorption process can be described by the Langmuir adsorption isotherm and involves both physical and chemical interactions.[2][3] The molecule adheres to the steel, creating a protective film that isolates the metal from the corrosive environment.[3] Quantum chemical calculations support the experimental data, providing a theoretical basis for the inhibitor's performance.[1][2][3]
dot
Caption: Mechanism of corrosion inhibition by phthalazinone derivatives.
Data Presentation
The following tables summarize the quantitative data obtained from weight loss and electrochemical measurements for the analogue compound, APPH, on low carbon steel (LCS) in 0.5 M H₂SO₄ at 303 K.[1]
Table 1: Weight Loss Parameters for LCS with Varying Concentrations of APPH [1]
| Inhibitor Concentration (mM) | Corrosion Rate (Cʀ) (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 1.25 | - |
| 0.1 | 0.45 | 64.0 |
| 0.2 | 0.28 | 77.6 |
| 0.3 | 0.19 | 84.8 |
| 0.4 | 0.14 | 88.8 |
| 0.5 | 0.10 | 92.0 |
Table 2: Potentiodynamic Polarization Parameters for LCS with Varying Concentrations of APPH [1]
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -485 | 55 | 125 | 1100 | - |
| 0.1 | -490 | 58 | 120 | 450 | 59.1 |
| 0.2 | -495 | 60 | 118 | 280 | 74.5 |
| 0.3 | -500 | 62 | 115 | 190 | 82.7 |
| 0.4 | -505 | 65 | 112 | 140 | 87.3 |
| 0.5 | -510 | 68 | 110 | 100 | 90.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the studies conducted with the analogue APPH and can be adapted for "this compound".
Synthesis of the Corrosion Inhibitor
The synthesis of phthalazinone derivatives generally involves a multi-step process. The following is a representative synthesis for a related compound, which can be adapted.[1]
dot
Caption: General synthesis pathway for the target compound.
Protocol:
-
N-Alkylation: 4-Methyl-2H-phthalazin-1-one is reacted with ethyl chloroacetate in the presence of a weak base like potassium carbonate in a solvent such as acetone. The mixture is refluxed for several hours.
-
Hydrazinolysis: The resulting ethyl ester is then refluxed with hydrazine hydrate in ethanol to yield the corresponding acetohydrazide.
-
Acid Hydrolysis: The acetohydrazide can be further hydrolyzed under acidic conditions to obtain the final product, this compound.
-
Purification: The synthesized compound is purified by recrystallization from a suitable solvent, and its structure is confirmed using techniques like FT-IR, ¹H-NMR, and mass spectrometry.[1]
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.[1]
dot
References
- 1. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Effects of Phthalazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential of phthalazinone derivatives as anticancer agents. This document outlines detailed protocols for essential in vitro and in vivo assays, data presentation guidelines, and visual representations of key signaling pathways and experimental workflows.
Introduction to Phthalazinone Derivatives in Oncology
Phthalazinone derivatives are a class of heterocyclic compounds that have emerged as a promising scaffold in the development of novel anticancer therapeutics.[1][2] Their versatile structure allows for modifications that can target various key signaling pathways implicated in cancer progression, including those involving Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[1][2] This document provides a standardized experimental framework for the preclinical assessment of these compounds.
Data Presentation: In Vitro Cytotoxicity of Phthalazinone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various phthalazinone derivatives against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| PARP Inhibitors | ||||
| DLC-1 | PARP-1 | MDA-MB-436 | 0.08 | [3] |
| DLC-1 | PARP-1 | MDA-MB-231 | 26.39 | [3] |
| DLC-1 | PARP-1 | MCF-7 | 1.01 | [3] |
| DLC-50 | PARP-1/HDAC-1 | MDA-MB-436 | 0.30 | [3] |
| DLC-50 | PARP-1/HDAC-1 | MDA-MB-231 | 2.70 | [3] |
| DLC-50 | PARP-1/HDAC-1 | MCF-7 | 2.41 | [3] |
| Compound 11c | PARP-1 | A549 | 0.097 | [4] |
| Olaparib (Reference) | PARP-1 | - | 0.139 | [4] |
| VEGFR-2 Inhibitors | ||||
| Compound 7a | VEGFR-2 | HCT-116 | 0.11 | [5] |
| Compound 7b | VEGFR-2 | HCT-116 | 0.31 | [5] |
| Compound 8c | VEGFR-2 | HCT-116 | 0.72 | [5] |
| Compound 8b | VEGFR-2 | HCT-116 | 0.91 | [5] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.1 | [5] |
| Compound 7c | VEGFR-2 | HCT-116 | 1.36 | [6] |
| Compound 8b | VEGFR-2 | HCT-116 | 2.34 | [6] |
| Compound 2g | VEGFR-2 | MCF-7 | 0.15 | [7] |
| Compound 2g | VEGFR-2 | HepG2 | 0.18 | [7] |
| Compound 4a | VEGFR-2 | MCF-7 | 0.12 | [7] |
| Compound 4a | VEGFR-2 | HepG2 | 0.09 | [7] |
| EGFR Inhibitors | ||||
| Compound 11d | EGFR | MDA-MB-231 | 0.92 | [8] |
| Compound 12c | EGFR | MDA-MB-231 | 1.89 | [8] |
| Compound 12d | EGFR | MDA-MB-231 | 0.57 | [8] |
| Erlotinib (Reference) | EGFR | MDA-MB-231 | 1.02 | [8] |
| Compound 31a | EGFR | HepG2 | 5.7 µg/mL | [9] |
| Compound 16 | EGFR | HepG2 | 7.09 µg/mL | [9] |
| Doxorubicin (Reference) | - | HepG2 | 4.0 µg/mL | [9] |
| Aurora Kinase Inhibitors | ||||
| Compound 12c | Aurora A/B | HeLa | 2.2 | [10] |
| Compound 12c | Aurora A/B | A549 | 3.1 | [10] |
| Compound 12c | Aurora A/B | HepG2 | 4.6 | [10] |
| Compound 12c | Aurora A/B | LoVo | 3.5 | [10] |
| Compound 12c | Aurora A/B | HCT116 | 2.8 | [10] |
| VX-680 (Reference) | Aurora A/B | HeLa | 8.5 | [10] |
| Other Phthalazinone Derivatives | ||||
| Compound 6e | - | A-2780 | 5.53 | [1] |
| Compound 8e | - | A-2780 | 7.51 | [1] |
| Compound 6g | - | A-2780 | 5.20 | [1] |
| Compound 9a | - | NCI-H460 | 7.36 | [1] |
| Compound 9b | - | NCI-H460 | 8.49 | [1] |
| Compound 9d | - | NCI-H460 | 7.77 | [1] |
| Compound 9g | - | A-2780 | 6.75 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anticancer effects of phthalazinone derivatives.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Phthalazinone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: The following day, treat the cells with various concentrations of the phthalazinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[15]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and suspension cells after treatment. For adherent cells, use a gentle detachment method to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[15]
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[18] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[18] Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the phthalazinone derivatives.[19]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., PARP, cleaved caspase-3, p-EGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
In Vivo Xenograft Model
In vivo studies using tumor xenograft models in immunocompromised mice are essential for evaluating the antitumor efficacy of phthalazinone derivatives in a living organism.[21][22]
Materials:
-
Human cancer cell lines
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Phthalazinone derivative formulation
-
Vehicle control
-
Matrigel (optional)
-
Calipers
Protocol:
-
Cell Preparation: Culture the desired human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a serum-free medium or a mixture of medium and Matrigel at the desired concentration.[23]
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.[23] Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the phthalazinone derivative (or vehicle) to the mice according to the planned dosing schedule and route of administration.
-
Monitoring: Throughout the study, monitor tumor growth and the body weight of the mice as an indicator of toxicity.[24]
-
Endpoint: The study is terminated when the tumors in the control group reach a specific size or after the planned treatment duration.
-
Data Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting). Compare the tumor growth and final tumor weights between the treated and control groups to assess the antitumor efficacy of the phthalazinone derivative.
Signaling Pathways of Phthalazinone Derivatives
The anticancer activity of phthalazinone derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PARP Inhibition
VEGFR-2 and EGFR Inhibition
Aurora Kinase Inhibition
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-techne.com [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. medium.com [medium.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Introduction
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that must be carefully controlled during the manufacturing process. This application note details a robust and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is suitable for routine quality control analysis in research and drug development settings.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions were established to provide a symmetrical peak shape, good resolution from potential impurities, and a reasonable run time.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank or placebo |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile : 0.1% Formic Acid in Water, 40:60 v/v):
-
Measure 600 mL of HPLC-grade water into a 1000 mL graduated cylinder and transfer to a 1000 mL solvent bottle.
-
Carefully add 1.0 mL of formic acid to the water and mix thoroughly.
-
Measure 400 mL of HPLC-grade acetonitrile and add it to the aqueous formic acid solution.
-
Cap the bottle and mix well.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum filtration.
b) Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 25 mL with the mobile phase and mix thoroughly.
c) Preparation of Calibration Curve Standards:
-
From the standard stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
d) Sample Preparation:
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-5 as described for the standard stock solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method validation attributes and the desired outcome.
Application Notes and Protocols: In Vitro Efficacy Testing of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a synthetic compound with a phthalazinone core, a structure found in various biologically active molecules. While specific biological activities for this particular compound are not extensively documented, its structural similarity to other compounds with analgesic and anti-inflammatory properties suggests its potential as a modulator of inflammatory pathways. Phthalazine derivatives have been investigated for a range of therapeutic effects, including anticancer and anti-inflammatory activities.
These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the efficacy of this compound as a potential anti-inflammatory agent. The proposed experimental workflow is designed to first assess the compound's effect on key inflammatory mediators and pathways, followed by an evaluation of its cellular toxicity.
Hypothesized Mechanism of Action: Anti-inflammatory Activity
Given its chemical structure, a primary hypothesis is that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and by modulating pro-inflammatory signaling pathways like NF-κB. The following assays are designed to investigate these potential mechanisms.
Diagram of the Proposed Anti-inflammatory Signaling Pathway Investigation
Caption: Hypothesized inhibitory action on COX-2 and NF-κB pathways.
Experimental Workflow
A tiered approach is recommended to efficiently screen this compound. The workflow begins with primary assays to detect anti-inflammatory activity, followed by secondary assays to elucidate the mechanism of action and assess cytotoxicity.
Diagram of the In Vitro Experimental Workflow
Caption: Tiered workflow for in vitro efficacy and safety testing.
Protocols for Key In Vitro Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins.[1][2][3]
Principle: The inhibition of COX-1 and COX-2 is measured using a colorimetric or fluorometric assay kit. These kits typically monitor the appearance of Prostaglandin G2 (PGG2) or the consumption of a co-substrate.
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
COX Assay Buffer
-
Test compound dissolved in DMSO
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a range of concentrations of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or control to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction and measure the product formation according to the kit manufacturer's instructions (e.g., absorbance at 590 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | |||
| SC-560 (Positive Control) | |||
| Celecoxib (Positive Control) |
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Positive control: L-NAME
-
Griess Reagent System
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound or L-NAME. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| L-NAME (Positive Control) | [Conc. 1] |
Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay
This assay measures the effect of the compound on the secretion of key pro-inflammatory cytokines from LPS-stimulated macrophages.
Principle: The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the LPS-Induced NO Production Assay (or a separately run experiment)
-
ELISA kits for mouse TNF-α and IL-6
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Use the cell culture supernatants collected from the experiment described in Protocol 2.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and supernatant samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| Dexamethasone (Positive Control) | [Conc. 1] |
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed inhibitory effects are due to the compound's specific activity or simply because it is killing the cells.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active dehydrogenases can convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
RAW 264.7 cells (or other relevant cell lines)
-
DMEM with 10% FBS
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Protocol:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
After overnight adherence, treat the cells with the same concentrations of the test compound used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours (or the same duration as the activity assays).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability | CC50 (µM) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| Doxorubicin (Positive Control) | [Conc. 1] |
Conclusion
The protocols and workflow detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key inflammatory enzymes, mediators, and signaling pathways, alongside a concurrent assessment of its cytotoxicity, researchers can effectively determine its potential as a novel anti-inflammatory agent and gather the necessary data to guide further preclinical development.
References
Application Notes and Protocols for the Derivatization of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antitumor properties.[1] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly(ADP-ribose) polymerase (PARP).[1][2][3]
The core molecule, (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, presents a valuable scaffold for chemical modification. The presence of a carboxylic acid moiety offers a prime site for derivatization, allowing for the synthesis of a library of amide and ester derivatives. This strategic modification can lead to enhanced biological activity, improved pharmacokinetic properties, and altered target selectivity. These application notes provide detailed protocols for the synthesis of the parent compound and its subsequent derivatization, as well as methods for evaluating the biological activity of the resulting derivatives.
Rationale for Derivatization
The derivatization of the carboxylic acid group of this compound into amides and esters is a well-established strategy in medicinal chemistry to explore the structure-activity relationship (SAR). By introducing a variety of substituents, it is possible to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly impact the compound's ability to interact with its biological target, potentially leading to a substantial increase in potency.
For instance, the introduction of specific amide or ester functionalities can facilitate new interactions with amino acid residues within the active site of a target enzyme, such as the hinge region of a kinase or the catalytic domain of PARP. This can result in a more stable drug-target complex and, consequently, more potent inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a three-step synthesis of the target carboxylic acid, starting from 2-acetylbenzoic acid.
Step 1: Synthesis of 4-methyl-2H-phthalazin-1-one
-
To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield 4-methyl-2H-phthalazin-1-one.
Step 2: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
-
To a solution of 4-methyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃) (2 equivalents).[4]
-
Add ethyl chloroacetate (1.5 equivalents) to the mixture.[4]
-
Heat the reaction mixture at reflux for 12-16 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated product can be filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
The precipitated carboxylic acid can be filtered, washed with cold water, and dried to yield the final product.
Protocol 2: Derivatization of this compound
Amide Synthesis (EDC/HOBt Coupling)
-
To a solution of this compound (1 equivalent) in dry DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents).[5]
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents).[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Ester Synthesis (Fischer Esterification)
-
Suspend this compound (1 equivalent) in the desired alcohol (used as both reactant and solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[7][8]
-
Reflux the mixture for 8-12 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).[7]
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
Biological Activity Evaluation
The newly synthesized derivatives should be evaluated for their biological activity to determine if the chemical modifications have led to enhanced potency. Given the known activities of phthalazinone derivatives, initial screening should focus on their antitumor effects.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9][10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin or Erlotinib).[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.
Protocol 4: In Vitro Kinase Inhibition Assays (EGFR, VEGFR-2)
These assays measure the direct inhibitory effect of the compounds on the kinase activity of EGFR and VEGFR-2.
-
Assay Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by the kinase. The amount of ADP produced is proportional to the kinase activity and can be detected using a luminescence-based assay kit (e.g., ADP-Glo™).[11][12]
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), the substrate, ATP, and the test compound at various concentrations.[11][12]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[12]
-
Detection: Add the ADP-Glo™ reagent to stop the reaction and measure the luminescence, which is inversely proportional to the kinase activity.[11][12]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
Protocol 5: In Vitro PARP Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of PARP.
-
Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[13][14]
-
Reaction Setup: In a histone-coated 96-well plate, add the PARP enzyme, activated DNA, biotinylated NAD+, and the test compound at various concentrations.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: After washing, add streptavidin-HRP and then the substrate. Measure the resulting signal.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC₅₀ values.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the parent compound and its derivatives.
Table 1: Biological Activity of this compound and its Derivatives
| Compound ID | R (Amide/Ester) | Cytotoxicity IC₅₀ (µM) [MCF-7] | Cytotoxicity IC₅₀ (µM) [HCT-116] | EGFR Inhibition IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | PARP Inhibition IC₅₀ (µM) |
| Parent Acid | -OH | >100 | >100 | >50 | >50 | >50 |
| Derivative 1 | -NH-CH₂-Ph | Data | Data | Data | Data | Data |
| Derivative 2 | -O-CH₂CH₃ | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
| Positive Control | - | Data | Data | Data | Data | Data |
Note: The data presented here are hypothetical and should be replaced with experimental results.
Visualizations
The following diagrams illustrate the key experimental workflow and a potential signaling pathway targeted by these compounds.
Caption: Experimental workflow for synthesis, derivatization, and evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Phthalazinone Acetic Acid Derivatives in Cancer Cell Line Studies
Disclaimer: While the specific compound (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid (M1O) was the focus of the inquiry, a comprehensive review of the available scientific literature did not yield specific data for this exact molecule. The following application notes and protocols are based on studies of structurally related phthalazinone derivatives and their observed effects on various cancer cell lines. These notes are intended to provide researchers, scientists, and drug development professionals with a framework for assessing the anti-cancer activity of novel phthalazinone compounds.
Introduction
Phthalazinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer progression like poly (ADP-ribose) polymerase (PARP), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][3] This document provides a summary of cancer cell lines reported to be sensitive to various phthalazinone derivatives, along with detailed protocols for assessing their cytotoxic and apoptotic effects.
Sensitive Cell Lines and Cytotoxicity
Several studies have demonstrated the cytotoxic effects of phthalazinone derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a quantitative measure of the potency of these compounds.
| Phthalazinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11d | MCF-7 (Breast Cancer) | 2.1 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.92 | [3] | |
| Compound 12c | MCF-7 (Breast Cancer) | 1.4 | [3] |
| MDA-MB-231 (Breast Cancer) | 1.89 | [3] | |
| Compound 12d | MCF-7 (Breast Cancer) | 1.9 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.57 | [3] | |
| Hybrid 4a | A549 (Lung Carcinoma) | 14.1 | [4] |
| HeLa (Cervical Carcinoma) | 17.9 | [4] | |
| Hybrid 4b | A549 (Lung Carcinoma) | 10.6 | [4] |
| HeLa (Cervical Carcinoma) | 11.8 | [4] | |
| Hybrid 4c | A549 (Lung Carcinoma) | 9.8 | [4] |
| HeLa (Cervical Carcinoma) | 10.1 | [4] | |
| Phthalazinone derivatives 2-12 | HCT116 (Colon Cancer) | Not specified | [5] |
| Oxadiazol-phthalazinones | HepG2 (Liver Cancer) | Not specified | [6] |
| MCF-7 (Breast Cancer) | Not specified | [6] |
Note: The specific structures of the numbered compounds and hybrids can be found in the cited references.
Experimental Protocols
The following are detailed protocols for key experiments to determine the sensitivity of cell lines to phthalazinone derivatives.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies on phthalazinone derivatives.[3]
Objective: To determine the cytotoxic effect of a phthalazinone derivative on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phthalazinone derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the phthalazinone derivative in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to assess apoptosis induction by phthalazinone derivatives.[3]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a phthalazinone derivative.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
Phthalazinone derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the phthalazinone derivative at its IC50 concentration for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways
Certain phthalazinone derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For instance, some derivatives act as EGFR inhibitors, leading to the induction of apoptosis.[3]
EGFR-Mediated Apoptosis Pathway
A simplified representation of the EGFR-mediated apoptosis pathway, which can be inhibited by certain phthalazinone derivatives, is shown below.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow for Screening Phthalazinone Derivatives
The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of novel phthalazinone compounds.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My final product is an oil or a sticky solid and fails to crystallize. What could be the problem and how can I resolve it?
Answer:
The inability to obtain a crystalline solid can be attributed to several factors:
-
Residual Solvent: The presence of high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can hinder crystallization.
-
Solution: Ensure complete removal of reaction solvents under high vacuum and gentle heating. An azeotropic distillation with a lower-boiling point solvent like toluene can also be effective.
-
-
Presence of Impurities: Impurities can act as "crystal poisons," disrupting the crystal lattice formation. Common impurities may include unreacted starting materials, by-products, or degradation products.
-
Solution: Attempt to purify the crude product using column chromatography before crystallization. (See Protocol 1).
-
-
Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the target compound.
-
Solution: A systematic solvent screen is recommended. Start with solvents of varying polarities. Good single solvents for compounds with carboxylic acid and aromatic functionalities include ethanol, methanol, ethyl acetate, and water.[1][2] If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Question 2: The purity of my product is low after recrystallization, and I observe persistent impurities in my NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
Answer:
Persistent impurities in the synthesis of this compound are often structurally related to the product. Based on common synthetic routes for phthalazinones, potential impurities include:
-
Starting Materials: Unreacted 4-methyl-2H-phthalazin-1-one or the alkylating agent (e.g., ethyl bromoacetate).
-
Hydrolyzed Ester Intermediate: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can leave the corresponding ethyl or methyl ester as an impurity.
-
By-products from Side Reactions: Self-condensation products or other side reactions can lead to complex impurity profiles.
Purification Strategies:
-
Acid-Base Extraction: The carboxylic acid functionality of the target compound allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.
-
Column Chromatography: For impurities that are difficult to remove by crystallization or extraction, column chromatography is a powerful tool.[4][5][6] A silica gel stationary phase is commonly used. The choice of the mobile phase is critical and should be optimized by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid to improve the peak shape of the carboxylic acid.[7]
Question 3: I am experiencing significant product loss during purification. How can I improve my yield?
Answer:
Product loss during purification can occur at several stages. Here are some tips to maximize your yield:
-
Recrystallization:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excessive solvent will result in a lower recovery upon cooling.
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals and maximize recovery. Rapid cooling can lead to the formation of small, impure crystals and lower yields.
-
Mother Liquor Analysis: Analyze the mother liquor by TLC or LC-MS to see if a significant amount of product remains. If so, a second crop of crystals can sometimes be obtained by concentrating the mother liquor and repeating the crystallization process.
-
-
Column Chromatography:
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and mixed fractions.
-
Careful Fraction Collection: Collect smaller fractions, especially around the elution of the main product, to minimize the collection of mixed fractions containing both the product and impurities.
-
Complete Elution: Ensure all the product has eluted from the column by monitoring the fractions with TLC until the product spot is no longer visible.
-
Data Presentation
Table 1: Hypothetical Purification of this compound
| Purification Step | Purity Before (%) | Purity After (%) | Yield (%) | Comments |
| Crude Product | 75 | - | - | Contains starting materials and by-products. |
| Acid-Base Extraction | 75 | 90 | 85 | Effective at removing non-acidic impurities. |
| Recrystallization (Ethanol/Water) | 90 | 98 | 90 | Removes closely related polar impurities. |
| Column Chromatography | 75 | >99 | 70 | Used for difficult separations to achieve high purity, but may result in lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[6]
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid).[7]
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by recrystallization.
References
Technical Support Center: Synthesis of Phthalazinone Derivatives
Welcome to the Technical Support Center for the synthesis of phthalazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems in phthalazinone synthesis, from managing reaction yields to controlling the formation of byproducts.
Low Yield of Phthalazinone
Q1: My phthalazinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in phthalazinone synthesis can often be attributed to incomplete reactions, suboptimal reagent stoichiometry, or product loss during workup and purification. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has proceeded for a sufficient duration. For the cyclization of 2-acylbenzoic acids with hydrazine, a reflux time of at least 2-4 hours is typically recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Reaction Temperature: The reaction generally requires heating. For instance, the cyclization of 2-acylbenzoic acids is often carried out at the reflux temperature of the solvent, such as ethanol.[1] Ensure your reaction mixture maintains the appropriate and consistent temperature.
-
-
Suboptimal Reagent Stoichiometry:
-
Hydrazine Hydrate: While a 1:1 molar ratio is theoretically required for the reaction with precursors like 2-acylbenzoic acids or phthalic anhydride, a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification and lead to the formation of side products.
-
-
Product Loss During Work-up and Purification:
-
Precipitation: Phthalazinone products often precipitate from the reaction mixture upon cooling. If precipitation is incomplete, cooling the flask in an ice bath can enhance recovery.
-
Recrystallization: This is a crucial step for purification but can lead to significant product loss if not performed carefully. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize the formation of pure crystals. Common solvents for recrystallization include ethanol and acetic acid.
-
Side Reaction: Formation of Bis-Phthalazinone
Q2: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a bis-phthalazinone. How can I prevent its formation?
A2: The formation of bis-phthalazinone is a known side reaction, particularly when using 3,2-benzoxazin-4-ones as starting material. The choice of solvent plays a critical role in controlling this side reaction.
-
Solvent Selection: When reacting 1-aryl-3,2-benzoxazin-4-ones with hydrazine hydrate, using ethanol as a solvent can lead to the formation of the bis-phthalazinone as the major product.[2][3] To favor the formation of the desired 4-aryl-1(2H)-phthalazinone, it is recommended to conduct the reaction in boiling pyridine.[1]
Data Presentation: Solvent Effect on Product Distribution
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 1-Aryl-3,2-benzoxazin-4-one | Hydrazine Hydrate | Ethanol (reflux) | Bis-phthalazinone | Major Product | [2][3] |
| 1-Aryl-3,2-benzoxazin-4-one | Hydrazine Hydrate | Pyridine (boiling) | 4-Aryl-1(2H)-phthalazinone | Expected Product | [1] |
Note: Specific yield percentages can vary depending on the aryl substituent and reaction scale.
Side Reaction: N,N'-Dialkylation
Q3: During the N-alkylation of my phthalazinone, I am getting a mixture of the desired mono-alkylated product and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A3: The formation of N,N'-dialkylation dimers is a common issue in the N-alkylation of phthalazinones, especially when using dihaloalkanes. Controlling the stoichiometry of the reagents and the reaction conditions is key to minimizing this side product.
-
Reagent Stoichiometry: Use a significant excess of the dihaloalkane (e.g., 1,2-dibromoethane). This ensures that the mono-alkylated intermediate is more likely to react with another molecule of the dihaloalkane rather than another molecule of the starting phthalazinone.
-
Reaction Conditions: The choice of base and solvent can influence the reaction's selectivity. Common conditions for N-alkylation include using potassium carbonate as the base in a solvent like DMF. Careful optimization of the reaction temperature and time is also important.
Data Presentation: N-Alkylation vs. N,N'-Dialkylation
| Starting Phthalazinone | Alkylating Agent | Base | Solvent | Product Distribution | Reference |
| Phthalazinone | 1,2-dibromoethane (excess) | K₂CO₃ | DMF | Mono-alkylated product is major, with N,N'-dialkylation dimer as a byproduct. | General observation, specific yields depend on conditions. |
Side Reactions in Wohl-Ziegler Bromination
Q4: I am performing a Wohl-Ziegler bromination on a methyl-substituted phthalazinone and observing multiple products. What are the likely side reactions and how can they be minimized?
A4: The Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic bromination. However, side reactions can occur if the reaction conditions are not carefully controlled.
-
Ionic Addition to Double Bonds: To prevent the ionic addition of bromine to any double bonds in your molecule, it is crucial to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture.[4] NBS helps in achieving this by generating these species in situ at a low and steady rate.
-
Over-bromination: The formation of di-brominated or other over-brominated products can occur. Using a stoichiometric amount of NBS (or a slight excess) is important. The reaction should be monitored closely by TLC to stop it once the starting material is consumed.
-
Solvent Choice: The reaction is typically carried out in non-polar solvents like carbon tetrachloride (CCl₄). Using polar solvents can promote ionic side reactions.
Data Presentation: Potential Products in Wohl-Ziegler Bromination of 4-Methylphthalazinone
| Reagents | Conditions | Desired Product | Potential Side Products |
| 4-Methylphthalazinone, NBS, Radical Initiator (e.g., AIBN) | CCl₄, Reflux | 4-(Bromomethyl)phthalazin-1(2H)-one | 4-(Dibromomethyl)phthalazin-1(2H)-one, products from addition to the aromatic ring (less common under radical conditions) |
Note: The yield of the desired product is typically good, but the formation of side products can be significant if the reaction is not optimized.
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to phthalazinone derivatives.
Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid
This protocol outlines the one-pot synthesis of 4-methylphthalazin-1(2H)-one.
Materials:
-
2-Acetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (optional base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution. Optionally, a base like triethylamine (1.2 equivalents) can be added.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it under a vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.
Synthesis of Phthalazin-1,4-dione (Phthalhydrazide) from Phthalic Anhydride
This protocol describes the synthesis of phthalhydrazide, a common precursor for various phthalazinone derivatives.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
To a stirred solution of phthalic anhydride (1.0 equivalent) in acetic acid, add hydrazine hydrate (1.1 equivalents).
-
Heat the mixture at 120°C for approximately 4 hours.
-
After cooling to room temperature, the product will precipitate as a white solid.
-
Collect the solid by filtration through a Büchner funnel.
-
Wash the solid with petroleum ether and dry it under a vacuum to yield phthalhydrazide. A typical yield for this reaction is around 90%.
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for the synthesis of phthalazinone derivatives.
Caption: Troubleshooting guide for low product yield in phthalazinone synthesis.
Caption: Controlling the formation of bis-phthalazinone by solvent selection.
References
Optimizing reaction conditions for the synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield in the synthesis of 4-methyl-1(2H)-phthalazinone (Step 1)
-
Question: My reaction of 2-acetylbenzoic acid with hydrazine hydrate is giving a low yield of 4-methyl-1(2H)-phthalazinone. What are the possible causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation. Consider the following:
-
Purity of Reactants: Ensure the 2-acetylbenzoic acid is pure. Impurities can interfere with the cyclization reaction.
-
Reaction Time and Temperature: The reaction typically requires refluxing in a solvent like ethanol.[1] Ensure the reaction is heated adequately and for a sufficient duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrazine Hydrate Quality: Use a fresh, high-quality source of hydrazine hydrate. Over time, it can degrade. An excess of hydrazine hydrate is sometimes used to drive the reaction forward.[1]
-
pH of the medium: The reaction is typically carried out in a neutral or slightly acidic medium (e.g., in ethanol or acetic acid).[2] Extreme pH values can lead to unwanted side reactions.
-
Issue 2: Inefficient N-alkylation of 4-methyl-1(2H)-phthalazinone (Step 2)
-
Question: The N-alkylation of 4-methyl-1(2H)-phthalazinone with ethyl chloroacetate is incomplete or showing significant O-alkylation side product. How can I improve the selectivity and yield?
-
Answer: Achieving chemoselective N-alkylation over O-alkylation is a common challenge.[3] Here are key parameters to optimize:
-
Choice of Base and Solvent: The combination of a suitable base and solvent is crucial. Anhydrous potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or an acetone/DMF mixture is commonly used to favor N-alkylation.[3] The use of a stronger base might increase the proportion of the O-alkylated product.
-
Reaction Temperature: The reaction is often carried out under reflux conditions.[3] However, if O-alkylation is a significant issue, consider running the reaction at a lower temperature for a longer period.
-
Purity of 4-methyl-1(2H)-phthalazinone: Ensure the starting phthalazinone is dry and free of acidic impurities that could neutralize the base.
-
Nature of the Alkylating Agent: While ethyl chloroacetate is common, using ethyl bromoacetate might increase the reaction rate, but care must be taken as it can also lead to more side products.
-
Issue 3: Difficulty in the hydrolysis of the ester to the final acid (Step 3)
-
Question: The hydrolysis of ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate is slow, or I am seeing decomposition of my product. What are the optimal hydrolysis conditions?
-
Answer: Incomplete hydrolysis or product degradation can be problematic. Consider these points:
-
Acid Concentration and Temperature: Acid-catalyzed hydrolysis using a strong acid like hydrochloric acid (e.g., 8N HCl) at elevated temperatures (e.g., 95°C) is a reported method.[4] However, harsh acidic conditions can sometimes lead to decomposition.
-
Alternative Hydrolysis Methods: If acid hydrolysis is problematic, consider base-catalyzed hydrolysis using a solution of sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like THF or methanol, followed by acidic workup.
-
Monitoring the Reaction: Track the disappearance of the starting ester by TLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Work-up Procedure: After hydrolysis, careful neutralization to the isoelectric point of the carboxylic acid is necessary to ensure efficient precipitation and isolation of the product.
-
Issue 4: Purification challenges of the final product
-
Question: I am having trouble purifying the final this compound. What are the recommended purification techniques?
-
Answer: The purity of the final product is critical for its intended application.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified. Common solvents to try include ethanol, water, or mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., starting with ethyl acetate/hexane and gradually increasing the proportion of methanol) can be effective in separating the desired product from impurities.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with a non-polar solvent like diethyl ether can remove less polar byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a three-step process:
-
Formation of 4-methyl-1(2H)-phthalazinone: Reaction of 2-acetylbenzoic acid with hydrazine hydrate.
-
N-alkylation: Reaction of 4-methyl-1(2H)-phthalazinone with an ethyl haloacetate (e.g., ethyl chloroacetate).
-
Hydrolysis: Conversion of the resulting ester to the carboxylic acid.
Q2: What are the typical yields I can expect for each step?
A2: Yields can vary depending on the specific conditions and scale of the reaction. However, based on literature reports, you can generally expect:
-
Step 1 (Phthalazinone formation): Good to very good yields are often reported.[1]
-
Step 2 (N-alkylation): Yields can be moderate to good, often depending on the optimization of reaction conditions to favor N-alkylation.[3]
-
Step 3 (Hydrolysis): High yields are typically achievable with careful control of the reaction conditions.[4]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Specifically:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Ethyl chloroacetate is a lachrymator and is corrosive. Handle with care in a fume hood.
-
Strong acids and bases used in the hydrolysis step are corrosive. Handle with appropriate PPE.
Q4: How can I confirm the identity and purity of my synthesized compounds?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Methods:
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-methyl-1(2H)-phthalazinone (Step 1)
| Parameter | Condition | Reference |
| Starting Material | 2-acetylbenzoic acid | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reported Yield | Very good | [1] |
Table 2: Summary of Reaction Conditions for N-alkylation (Step 2)
| Parameter | Condition | Reference |
| Starting Material | 4-methyl-1(2H)-phthalazinone | [3] |
| Reagent | Ethyl chloroacetate | [3] |
| Base | Anhydrous K₂CO₃ | [3] |
| Solvent | Acetone/DMF mixture (1:1) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 20 hours | [3] |
Table 3: Summary of Reaction Conditions for Hydrolysis (Step 3)
| Parameter | Condition | Reference |
| Starting Material | Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate | [4] |
| Reagent | 8N Hydrochloric acid | [4] |
| Temperature | 95°C | [4] |
| Reaction Time | 16 hours | [4] |
| Reported Yield | 54.5% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1(2H)-phthalazinone
-
To a solution of 2-acetylbenzoic acid in ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for the time determined by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-methyl-1(2H)-phthalazinone.[1]
Protocol 2: Synthesis of ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
-
To a solution of 4-methyl-1(2H)-phthalazinone in a 1:1 mixture of acetone and DMF, add anhydrous potassium carbonate.
-
To this suspension, add ethyl chloroacetate.
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, for example, by recrystallization from a suitable solvent.
Protocol 3: Synthesis of this compound
-
Dissolve ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate in 8N hydrochloric acid.
-
Stir the reaction mixture at 95°C for 16 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound for in vitro assays?
A1: For initial stock solutions, it is recommended to start with organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Phthalazinone derivatives are often soluble in these solvents.[1][2][3] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% organic solvent first. This stock can then be serially diluted into your aqueous assay buffer. Always perform a preliminary test to ensure the final concentration of the organic solvent in your assay is compatible with your biological system and does not exceed a certain threshold (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation of my compound when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. It's possible that you are exceeding the compound's aqueous solubility limit.
-
Optimize Solvent Concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher (but still biologically acceptable) percentage of a co-solvent can maintain solubility.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer can help to maintain the compound in solution.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a viable strategy. Since the compound is an acetic acid derivative, it possesses a carboxylic acid group. This group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Therefore, adjusting the pH of your aqueous buffer to a value slightly above the pKa of the carboxylic acid group may enhance its solubility. However, it is critical to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of your target.
Q4: Are there more advanced formulation strategies I can consider for in vivo studies or more complex assays?
A4: For more demanding applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[4][6][7] These include:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[6][8]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized form.[4][7]
-
Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[5][6][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed water). | Try gentle warming (e.g., 37°C) and vortexing. Use fresh, anhydrous DMSO. Consider trying alternative organic solvents like DMF or N-methyl-2-pyrrolidone (NMP). |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of co-solvent in the final dilution (ensure it is tolerated by the assay). |
| Precipitation is observed over time during the assay incubation. | The compound is slowly coming out of solution. | Incorporate a solubilizing agent such as a surfactant (e.g., Tween® 80) or a cyclodextrin into the assay buffer. |
| Inconsistent assay results or poor dose-response curves. | Poor solubility may be leading to inconsistent concentrations of the active compound. | Re-evaluate the solubilization method. Consider one of the advanced formulation strategies if simple methods are insufficient. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and gently warm if necessary to fully dissolve the compound.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final working concentrations, dilute the intermediate DMSO stocks into the aqueous assay buffer, ensuring the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%).
-
Data Presentation: Comparison of Solubility Enhancement Strategies
The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds.
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent system. | Simple to implement for in vitro assays. | Potential for solvent toxicity in biological systems. |
| pH Adjustment | Ionization of the acidic or basic groups of the compound to form a more soluble salt. | Can be very effective if the compound has ionizable groups. | The required pH must be compatible with the biological assay. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[4][5] | High solubilization capacity for many compounds. | Can be expensive and may have their own biological effects. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often in an amorphous state.[6][8] | Can significantly improve oral bioavailability. | Requires specialized formulation expertise. |
| Nanoparticle Formation | Increases the surface area to volume ratio, leading to a faster dissolution rate.[5][6][9] | Can improve both solubility and bioavailability. | Requires specialized equipment and characterization. |
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Strategies for enhancing solubility in different experimental contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and mass of this compound?
The molecular formula is C11H10N2O3, with a monoisotopic mass of 218.06914 Da.[1]
Q2: What are the potential biological activities of this compound?
While specific data for this compound is limited, similar phthalazinone derivatives have shown potential as anticancer agents.[2][3][4][5] Some related compounds have been investigated for their role in inhibiting EGFR-mediated apoptosis in breast cancer cells.[2]
Q3: What are some common analytical techniques used to characterize this compound?
Commonly used analytical techniques for compounds of this class include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for structural confirmation and purity assessment.[2][6][7]
Troubleshooting Guides
Inconsistent Synthesis Yields
Issues with reaction yields can be frustrating. Here are some common causes and solutions when synthesizing this compound or similar compounds.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature. |
| Degradation of starting material or product. | Ensure reagents are pure and dry. Check the stability of the compound under the reaction conditions.[8] | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of your starting materials and reagents. | |
| Inefficient purification. | Optimize your purification method (e.g., column chromatography, recrystallization). Product may be lost during workup steps.[8] | |
| Reaction Fails to Reproduce | Variation in reagent quality or reaction conditions. | Use reagents from the same batch if possible. Carefully control temperature, stirring speed, and atmosphere (e.g., inert gas).[9] |
| Presence of impurities. | Ensure all glassware is clean and dry. Purify solvents and reagents if necessary. |
HPLC Analysis Issues
Inconsistent results in HPLC analysis can compromise the reliability of your data. Below are common problems and troubleshooting steps.[10][11]
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate.[12] | Prepare fresh mobile phase and ensure it is thoroughly degassed.[13] Check the pump for leaks or bubbles.[12] |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary.[10] | |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the sample concentration or injection volume.[6] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation.[10] | Clean the column according to the manufacturer's instructions or replace it.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[6][13] | Use high-purity solvents and filter the mobile phase.[13] Clean the detector cell. |
| Air bubbles in the system.[11][13] | Degas the mobile phase and prime the pump to remove bubbles.[13] |
NMR Spectroscopy Problems
Obtaining clean and interpretable NMR spectra is crucial for structure elucidation. Here are some common issues and how to address them.[7]
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming. | Re-shim the magnet. |
| Sample is too concentrated or has poor solubility.[7] | Dilute the sample or try a different deuterated solvent.[7] | |
| Presence of paramagnetic impurities. | Purify the sample to remove metal ions. | |
| Overlapping Peaks | Insufficient resolution at the current magnetic field strength. | Use a higher field NMR spectrometer if available. |
| Solvent choice. | Try a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) as it can induce different chemical shifts.[7] | |
| Presence of Water Peak | Wet solvent or sample. | Use a freshly opened bottle of deuterated solvent or dry it over molecular sieves. Ensure your sample is dry. A D2O shake can confirm exchangeable protons.[7] |
| Residual Solvent Peaks | Incomplete removal of solvent from the sample. | Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can sometimes help remove stubborn solvents like ethyl acetate.[7] |
Experimental Protocols
General Synthesis Protocol for this compound
This is a generalized procedure based on the synthesis of similar phthalazinone derivatives.[2][3] Researchers should adapt it based on their specific starting materials and laboratory conditions.
-
N-Alkylation: React 4-methyl-2H-phthalazin-1-one with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification of Ester Intermediate: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the resulting ester intermediate to the carboxylic acid using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol).
-
Acidification and Isolation: After hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system to obtain the pure this compound.
Standard HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting low synthesis yield.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical EGFR pathway inhibition.
References
- 1. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. mastelf.com [mastelf.com]
- 12. labcompare.com [labcompare.com]
- 13. medikamenterqs.com [medikamenterqs.com]
Stability of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in various solvents. The following information is designed to help troubleshoot common issues and provide protocols for determining the stability of this compound in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of any active pharmaceutical ingredient (API) or research compound in solution can be influenced by several factors.[1][2][3] For this compound, potential degradation pathways could involve hydrolysis of the lactam ring within the phthalazinone core, particularly at non-neutral pH. Other contributing factors include temperature, light exposure (photolysis), and oxidation.[1][3][4] The specific solvent used can also play a crucial role in the stability profile.
Q2: In which common laboratory solvents should I dissolve this compound for optimal stability?
Q3: How can I assess the stability of this compound in my solvent of choice?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the standard approach.[5][6][7][8] This involves preparing a solution of the compound, storing it under defined conditions (e.g., specific temperature and time points), and analyzing aliquots over time. The percentage of the parent compound remaining is quantified by comparing its peak area to that of a time-zero sample.
Q4: What are forced degradation studies and are they necessary for this compound?
A4: Forced degradation, or stress testing, involves exposing the compound to harsh conditions such as high temperatures, humidity, strong acids and bases, oxidizing agents, and intense light.[9][10][11] These studies are essential in drug development to identify potential degradation products and establish the degradation pathways.[1][10][12] For research applications, while not always mandatory, conducting forced degradation studies can provide valuable insights into the compound's intrinsic stability and help in developing a robust analytical method that can separate the parent compound from any potential degradants.[6][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound may have low aqueous solubility at the tested pH or concentration. The buffer components might be interacting with the compound. | - Lower the concentration of the compound.- Add a small percentage of an organic co-solvent like DMSO or ethanol (ensure the co-solvent doesn't affect your experiment).- Adjust the pH of the buffer.- Filter the solution before use. |
| Rapid loss of parent compound peak in HPLC analysis. | The compound is likely unstable under the storage conditions (solvent, pH, temperature, or light exposure). | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[13]- Protect solutions from light by using amber vials or wrapping them in foil.- If oxidation is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Appearance of new peaks in the chromatogram over time. | These new peaks likely represent degradation products. | - Perform a forced degradation study to intentionally generate and identify potential degradants.- Use a stability-indicating HPLC method with sufficient resolution to separate the parent peak from all degradation peaks.[5]- If the identity of the degradants is critical, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for structural elucidation. |
| Inconsistent or non-reproducible stability results. | This could be due to variations in solution preparation, storage conditions, or the analytical method itself. | - Ensure accurate and consistent preparation of solutions.- Tightly control storage conditions (temperature, light exposure).- Use a validated and robust HPLC method.[14]- Check for issues with the HPLC system, such as leaks, pump seal failure, or column degradation.[15] |
Data Presentation
As no specific stability data for this compound was found, the following table is a template demonstrating how to present such data. This example illustrates a hypothetical 48-hour stability study in various solvents at room temperature (25°C), analyzed by HPLC.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Solvent | Time (hours) | % Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (% of Total Area) |
| DMSO | 0 | 100 | 0 |
| 24 | 99.5 ± 0.3 | < 0.5 | |
| 48 | 99.1 ± 0.4 | < 0.9 | |
| PBS (pH 7.4) | 0 | 100 | 0 |
| 24 | 92.3 ± 1.1 | 7.7 | |
| 48 | 85.6 ± 1.5 | 14.4 | |
| Acidic Buffer (pH 3.0) | 0 | 100 | 0 |
| 24 | 88.9 ± 1.8 | 11.1 | |
| 48 | 79.4 ± 2.2 | 20.6 | |
| Basic Buffer (pH 9.0) | 0 | 100 | 0 |
| 24 | 81.2 ± 2.5 | 18.8 | |
| 48 | 65.7 ± 3.1 | 34.3 |
Experimental Protocols
Protocol: Solution Stability Assessment by HPLC-UV
Objective: To determine the stability of this compound in a chosen solvent over a specified time period.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Water)
-
Buffers of desired pH
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the test solvents (e.g., PBS pH 7.4, cell culture media, etc.) to the final desired concentration (e.g., 10 µM).
-
Time-Zero Analysis: Immediately after preparation, analyze an aliquot of each test solution by HPLC to establish the initial concentration (time-zero point).[13]
-
Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each test solution and analyze by HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
HPLC Method Development: A stability-indicating HPLC method should be developed. This typically involves a gradient elution on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[5] The method must be able to separate the main compound peak from any degradation products that may form.[6][7][8]
Visualizations
Caption: Experimental workflow for assessing the solution stability of a compound.
Caption: Decision tree for troubleshooting potential degradation of stock solutions.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
Preventing degradation of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
Based on the chemical structure, which includes a phthalazinone core and an acetic acid side chain, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation. Phthalazinone derivatives, and heterocyclic compounds in general, can be susceptible to these degradation routes.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is preferable to minimize oxidative degradation. The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.
Q3: How can I detect degradation of my this compound sample?
The most common method for detecting and quantifying degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products. Visual inspection for color change or precipitation can also be an initial indicator of degradation.
Q4: What are the likely degradation products of this compound?
-
Hydrolysis Products: The amide bond within the phthalazinone ring could undergo hydrolysis, leading to the opening of the heterocyclic ring.
-
Oxidative Products: Oxidation may occur on the methyl group or the aromatic ring, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids. N-oxidation at the phthalazinone nitrogen atoms is also a possibility.
-
Photodegradation Products: Exposure to light, particularly UV light, can lead to complex reactions, including the formation of radicals and subsequent rearrangement or cleavage of the molecule.
Q5: How can I perform a forced degradation study to assess the stability of my compound?
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to understand the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Moisture absorption, degradation | Store in a desiccator. Re-analyze the sample by HPLC to check for purity. |
| Appearance of new peaks in HPLC chromatogram | Degradation | Review storage conditions. Protect from light, moisture, and oxygen. Consider re-purification if necessary. |
| Decrease in the main peak area in HPLC chromatogram | Degradation | Quantify the extent of degradation. If significant, the material may not be suitable for experiments requiring high purity. |
| Inconsistent experimental results | Compound instability under experimental conditions | Evaluate the stability of the compound in the specific solvents and at the temperatures used in your assay. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
1. Column and Mobile Phase Selection:
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
2. Method Development:
- Inject a solution of the undegraded compound to determine its retention time.
- Analyze samples from forced degradation studies (see Protocol 2) to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.
- Optimize the gradient, flow rate, and column temperature to achieve the best separation.
3. Detection:
- A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradation products.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
- Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in the mobile phase before analysis.
3. Analysis:
- Analyze all stressed samples, along with a control sample (stored under recommended conditions), using the developed stability-indicating HPLC method.
- Calculate the percentage of degradation for each condition.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Navigating the Synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-methylphthalazin-1(2H)-one (Intermediate 1) | - Incomplete reaction between 2-acetylbenzoic acid and hydrazine hydrate.- Sub-optimal reaction temperature or time.- Impure starting materials. | - Ensure a slight excess of hydrazine hydrate is used.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reflux the reaction mixture for a sufficient duration (e.g., 4-6 hours).- Use high-purity 2-acetylbenzoic acid and hydrazine hydrate. |
| Formation of a significant amount of by-products during N-alkylation | - Reaction of the haloacetate at the oxygen atom of the lactam instead of the nitrogen.- Di-alkylation if a dihaloalkane is used as a starting material for a different derivative.- Use of a base that is too strong or too weak. | - Employ a polar aprotic solvent like DMF to favor N-alkylation.[1]- Use a moderately strong base such as potassium carbonate (K₂CO₃).[1]- Control the reaction temperature; elevated temperatures can lead to side reactions. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials.- Formation of closely related impurities.- Inefficient extraction or crystallization. | - Optimize the work-up procedure to remove unreacted 4-methylphthalazin-1(2H)-one.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).- Consider column chromatography if recrystallization is insufficient. |
| Incomplete hydrolysis of the ester intermediate | - Insufficient amount of base or acid for hydrolysis.- Short reaction time or low temperature. | - Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl).- Ensure the reaction is heated for an adequate period to drive it to completion.- Monitor the disappearance of the ester spot on TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the condensation of 2-acetylbenzoic acid with hydrazine hydrate to form 4-methylphthalazin-1(2H)-one. The second step is the N-alkylation of this intermediate with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of the first step (synthesis of 4-methylphthalazin-1(2H)-one)?
A2: Key parameters include ensuring the reaction goes to completion by using a slight molar excess of hydrazine hydrate and maintaining a consistent reflux temperature. Efficient stirring is also crucial in a large-scale reaction to ensure homogeneity.
Q3: Which base is most suitable for the N-alkylation step?
A3: Potassium carbonate (K₂CO₃) is a commonly used and effective base for the N-alkylation of phthalazinones.[1] It is strong enough to deprotonate the lactam nitrogen but generally does not lead to significant side reactions.
Q4: What solvent is recommended for the N-alkylation reaction?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred for the N-alkylation step as they facilitate the reaction and favor the desired N-alkylation over O-alkylation.[1]
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products in both steps of the synthesis.
Experimental Protocols
Step 1: Synthesis of 4-methylphthalazin-1(2H)-one
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
2-acetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 2-acetylbenzoic acid in ethanol.
-
Slowly add a slight molar excess (approximately 1.1 equivalents) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
Materials:
-
4-methylphthalazin-1(2H)-one
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
N-Alkylation:
-
To a solution of 4-methylphthalazin-1(2H)-one in DMF, add potassium carbonate (approximately 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl chloroacetate (approximately 1.2 equivalents).
-
Heat the reaction mixture to 60-70°C and stir until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2-3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to afford this compound.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
-
Quantitative Data Summary
The following table provides a general overview of the reaction parameters. Note that these are starting points and may require optimization for large-scale synthesis.
| Parameter | Step 1: Synthesis of 4-methylphthalazin-1(2H)-one | Step 2a: N-Alkylation | Step 2b: Hydrolysis |
| Key Reagents | 2-acetylbenzoic acid, Hydrazine hydrate | 4-methylphthalazin-1(2H)-one, Ethyl chloroacetate, K₂CO₃ | Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, NaOH |
| Solvent | Ethanol | DMF | Ethanol/Water |
| Temperature | Reflux | 60-70°C | Reflux |
| Typical Reaction Time | 4-6 hours | 6-12 hours | 2-4 hours |
| Typical Yield | >85% | >75% | >90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision pathway for synthesis optimization.
References
Technical Support Center: Characterization of Phthalazinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of phthalazinone compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common challenges in characterizing phthalazinone derivatives?
-
How can I determine if my phthalazinone compound exists as tautomers?
-
What are typical spectral characteristics for phthalazinone compounds?
-
-
Troubleshooting Guides
-
NMR Spectroscopy Issues
-
Mass Spectrometry Analysis
-
Chromatography and Solubility Problems
-
X-ray Crystallography Challenges
-
-
Experimental Protocols
-
NMR Spectroscopy for Tautomerism Study
-
LC-MS/MS Method for Phthalazinone Analysis
-
Dissolution Testing for Poorly Soluble Phthalazinones
-
Forced Degradation Study
-
-
Signaling Pathways
-
PARP Inhibition Pathway
-
VEGFR-2 Signaling Pathway
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing phthalazinone derivatives?
A1: Researchers often face several key challenges when characterizing phthalazinone compounds. These include:
-
Tautomerism: The phthalazinone core can exist in lactam-lactim or thioamide-iminothiol tautomeric forms.[1] This equilibrium can complicate spectral analysis and affect the compound's reactivity and biological activity. The presence of tautomers can be influenced by the solvent, pH, and temperature.[2]
-
Poor Solubility: Many phthalazinone derivatives exhibit low aqueous solubility, which can hinder their biological assessment and pose significant challenges for analytical techniques like HPLC and dissolution testing.[3] This has led to the development of various formulation strategies, such as solid dispersions and nanoparticle formulations, to improve bioavailability.
-
Complex Spectral Interpretation: While techniques like NMR and mass spectrometry are crucial, the interpretation of the resulting spectra can be complex due to potential tautomerism, intricate fragmentation patterns, and difficulties in obtaining high-quality data for certain nuclei (e.g., ¹³C NMR).
-
Crystal Growth: Obtaining high-quality single crystals suitable for X-ray crystallography can be challenging, which is a common issue for many organic molecules.[4]
Q2: How can I determine if my phthalazinone compound exists as tautomers?
A2: The presence of tautomers can be investigated using several spectroscopic techniques:
-
NMR Spectroscopy: This is one of the most powerful tools for studying tautomerism. In solution, if the tautomers are in slow exchange on the NMR timescale, you will observe separate sets of signals for each tautomer. In cases of fast exchange, averaged signals will be observed. Lowering the temperature of the NMR experiment can sometimes slow the exchange enough to resolve the individual signals.[5] Key indicators in ¹H NMR include the presence of distinct N-H and O-H (or S-H) protons.
-
Infrared (IR) Spectroscopy: The lactam form will show a characteristic C=O stretching band, while the lactim form will exhibit an O-H stretching band and a C=N stretching band. The presence and relative intensities of these bands can provide evidence for the existence of different tautomers in the solid state or in solution.
-
UV-Vis Spectroscopy: Tautomers often have different chromophores and thus distinct UV-Vis absorption spectra. Changes in the absorption spectrum with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.
Q3: What are typical spectral characteristics for phthalazinone compounds?
A3: The spectral characteristics can vary depending on the specific substitution pattern, but some general features are commonly observed:
-
¹H NMR: The protons on the phthalazinone core typically appear in the aromatic region (around 7.0-8.5 ppm). The N-H proton of the lactam form is often observed as a broad singlet at a downfield chemical shift (e.g., ~12.7 ppm in DMSO-d₆).[6]
-
¹³C NMR: The carbonyl carbon (C=O) of the lactam form is typically found in the range of 160-170 ppm. Aromatic carbons will appear in the 120-150 ppm region. Obtaining a good ¹³C NMR spectrum can sometimes be challenging due to the low solubility of these compounds.
-
Mass Spectrometry (EI): Phthalazinone derivatives often show a prominent molecular ion peak. Common fragmentation pathways involve the loss of small molecules like CO, N₂, and HCN, as well as fragmentation of substituent groups.[7][8]
Troubleshooting Guides
NMR Spectroscopy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or disappearing signals (especially N-H) | Fast proton exchange with residual water in the solvent or between tautomers. | Use a freshly opened ampoule of deuterated solvent. Add a small amount of D₂O to confirm exchangeable protons (the N-H signal will disappear). Lower the temperature of the NMR experiment to slow down the exchange rate. |
| Poor signal-to-noise ratio in ¹³C NMR | Low solubility of the compound. Presence of quaternary carbons with long relaxation times. | Increase the number of scans. Use a more solubilizing deuterated solvent (e.g., DMSO-d₆, DMF-d₇). Perform a 1D ¹³C experiment with a longer relaxation delay (d1). Consider using 2D NMR techniques like HSQC and HMBC to infer the chemical shifts of quaternary carbons. |
| Multiple sets of signals | Presence of tautomers or rotamers. Impurities in the sample. | Analyze the sample using LC-MS to check for purity. Perform variable temperature NMR experiments; if the signal coalescence is observed, it indicates dynamic exchange between species. Use 2D NMR (e.g., COSY, NOESY/ROESY) to establish correlations for each species and confirm their structures. |
Mass Spectrometry Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | The molecular ion is unstable and fragments easily. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Complex fragmentation pattern | Multiple fragmentation pathways are occurring. Presence of multiple components (e.g., tautomers, impurities). | Analyze the sample by LC-MS to separate components before MS analysis. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. Compare the fragmentation pattern with known fragmentation pathways of similar phthalazinone structures.[7][8] |
| Poor ionization/sensitivity | The compound may not be readily ionizable under the chosen conditions. | Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates). Try different mobile phase additives (e.g., formic acid for positive mode, ammonia for negative mode) to enhance ionization. |
Chromatography and Solubility Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC | Secondary interactions with the stationary phase. Overloading of the column. Poor solubility in the mobile phase. | Use a column with a different stationary phase (e.g., C18 with end-capping, phenyl-hexyl). Add a mobile phase modifier (e.g., a small amount of trifluoroacetic acid or a buffer). Reduce the injection volume or concentration. Ensure the sample is fully dissolved in the initial mobile phase. |
| Compound precipitates in the dissolution medium | The compound has very low aqueous solubility.[3] | Increase the percentage of co-solvent (e.g., methanol, acetonitrile) in the dissolution medium. Add a surfactant (e.g., sodium dodecyl sulfate - SDS) to the medium to increase solubility.[9][10] Use a smaller particle size of the test compound to increase the surface area for dissolution. |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition or flow rate. Column temperature variation. Column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Use a guard column and flush the column regularly. |
X-ray Crystallography Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in obtaining single crystals | The compound may have a tendency to form amorphous solids or microcrystalline powders. Impurities may be present. | Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11] Ensure the sample is of high purity (>95%). |
| Poor diffraction quality | The crystal may be disordered or have a high degree of mosaicity. | Try to grow crystals under different conditions to improve crystal quality. Use a more intense X-ray source (e.g., synchrotron radiation). |
| Ambiguous electron density map | The quality of the diffraction data is low. The phase problem is not correctly solved. | Improve the quality of the diffraction data by optimizing crystal growth and data collection strategies. Use different phasing methods (e.g., direct methods, molecular replacement if a similar structure is available). |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Tautomerism Study
Objective: To identify and potentially quantify the tautomeric forms of a phthalazinone compound in solution.
Methodology:
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the phthalazinone compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Identify signals corresponding to the aromatic protons, substituent protons, and any potential N-H or O-H protons.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H/O-H signals should decrease in intensity or disappear.
-
-
Variable Temperature (VT) NMR:
-
If multiple sets of signals are observed, perform a VT-NMR experiment. Start at room temperature and incrementally decrease the temperature (e.g., in 10-20°C steps) until the signals for the individual tautomers are sharp and well-resolved, or until the solvent freezes.
-
If a single set of averaged signals is seen at room temperature, incrementally increase the temperature to observe any changes in chemical shifts.
-
-
Quantification:
-
If separate signals for the tautomers are observed, the ratio of the tautomers can be determined by integrating the corresponding well-resolved signals.
-
Ensure that the chosen signals for integration are from non-overlapping protons and that the relaxation delays are sufficient for accurate quantification.
-
Protocol 2: LC-MS/MS Method for Phthalazinone Analysis
Objective: To develop a sensitive and selective method for the quantification of a phthalazinone compound in a given matrix.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for nitrogen-containing compounds.
-
MS1 Scan: Perform a full scan to determine the m/z of the protonated molecule [M+H]⁺.
-
MS2 Product Ion Scan: Fragment the [M+H]⁺ ion and identify the most stable and intense product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, select the precursor ion ([M+H]⁺) and one or two of the most abundant product ions to create MRM transitions.
-
-
Sample Preparation:
-
Depending on the matrix, sample preparation may involve protein precipitation (for plasma samples), liquid-liquid extraction, or solid-phase extraction to remove interferences.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
-
Protocol 3: Dissolution Testing for Poorly Soluble Phthalazinones
Objective: To assess the in vitro release profile of a poorly soluble phthalazinone compound from a solid dosage form.
Methodology:
-
Apparatus: USP Apparatus 2 (paddle) is commonly used.
-
Dissolution Medium:
-
Start with standard buffers (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.
-
If solubility is too low ("non-sink" conditions), add a surfactant. Sodium dodecyl sulfate (SDS) is commonly used. The concentration should be kept as low as possible while achieving sink conditions (solubility at least 3-10 times the drug concentration at 100% release).[10]
-
-
Test Conditions:
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the samples by HPLC-UV or a validated spectrophotometric method to determine the concentration of the dissolved drug.
-
Data Analysis: Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
Protocol 4: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method for a phthalazinone compound.[12]
Methodology:
-
Sample Preparation: Prepare solutions of the phthalazinone compound (e.g., 1 mg/mL) in various stress conditions.
-
Stress Conditions: [13]
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or heated (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or heated.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).
-
-
Analysis:
-
Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method (e.g., HPLC-UV/PDA).
-
The goal is to achieve 5-20% degradation of the parent compound.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products.
-
LC-MS can be used to identify the mass of the degradation products and aid in their structure elucidation.
-
Signaling Pathways
Many phthalazinone derivatives are developed as enzyme inhibitors for cancer therapy. Below are diagrams for two common target pathways.
PARP Inhibition Pathway
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Many phthalazinone-based compounds, such as Olaparib, function as PARP inhibitors.[1] In healthy cells, single-strand DNA breaks (SSBs) are repaired by the PARP enzyme. If these breaks persist and are encountered during DNA replication, they can lead to double-strand breaks (DSBs), which are then repaired by homologous recombination (HR), a process involving BRCA1 and BRCA2 proteins.[2][14] In cancer cells with BRCA mutations, the HR pathway is deficient. By inhibiting PARP with a phthalazinone drug, SSBs are not repaired, leading to an accumulation of DSBs that cannot be fixed, ultimately resulting in cancer cell death.[3] This concept is known as synthetic lethality.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.
Phthalazinone derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[15][16][17] The binding of VEGF to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability. Phthalazinone-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and suppressing downstream signaling, which ultimately inhibits angiogenesis.[18][19]
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]
- 7. raco.cat [raco.cat]
- 8. raco.cat [raco.cat]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. africaresearchconnects.com [africaresearchconnects.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid with other anticancer drugs
While direct efficacy data for the specific compound (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is not available in current scientific literature, a growing body of research highlights the potential of the broader class of phthalazinone derivatives as promising anticancer agents. This guide provides a comparative analysis of the efficacy of select phthalazinone derivatives against established anticancer drugs, Erlotinib and Cisplatin, based on available preclinical data.
This comparison focuses on derivatives that have shown significant activity in recent studies, offering a glimpse into the potential therapeutic applications of this chemical scaffold. The data presented here is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.
Overview of Compared Compounds
Phthalazinone Derivatives: These are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological activities, including anticancer properties. Several derivatives have been synthesized and evaluated for their ability to inhibit various cancer-related targets. Notably, some have demonstrated potent activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] This guide will focus on specific derivatives, identified as compounds 11d , 12c , and 12d in a study by Ali et al., which have shown significant cytotoxicity against breast cancer cell lines.[2]
Erlotinib: An established EGFR inhibitor, Erlotinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][] It functions by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.[3][5][6]
Cisplatin: A widely used chemotherapy drug, Cisplatin exerts its anticancer effect by damaging the DNA of cancer cells.[7][8] It forms cross-links with DNA, which interferes with DNA repair mechanisms, leading to DNA damage and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][8][9]
Comparative Efficacy Data
The following table summarizes the in vitro cytotoxic activity of selected phthalazinone derivatives compared to Erlotinib against human breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 11d | MDA-MB-231 | 0.92 | Erlotinib | 1.02 |
| 12c | MDA-MB-231 | 1.89 | Erlotinib | 1.02 |
| 12d | MDA-MB-231 | 0.57 | Erlotinib | 1.02 |
| 11d | MCF-7 | 2.1 | Erlotinib | 1.32 |
| 12c | MCF-7 | 1.4 | Erlotinib | 1.32 |
| 12d | MCF-7 | 1.9 | Erlotinib | 1.32 |
Data extracted from a study on phthalazine-based derivatives as selective anti-breast cancer agents.[2]
In addition to cytotoxicity, compound 12d demonstrated potent EGFR inhibition with an IC50 value of 21.4 nM, which was more potent than Erlotinib (IC50 = 80 nM) in the same study.[2]
Signaling Pathways and Mechanisms of Action
The differing mechanisms of action of these compounds are crucial to understanding their potential therapeutic roles. Phthalazinone derivatives, exemplified by compound 12d, and Erlotinib act as targeted agents against the EGFR signaling pathway, while Cisplatin has a broader, cytotoxic mechanism.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid versus similar phthalazinone derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phthalazinones and PARP Inhibition
The phthalazinone scaffold is a core structural component of several potent PARP inhibitors, including the clinically approved drug Olaparib.[1] PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Phthalazinone derivatives have been extensively explored for their ability to inhibit PARP, with research focusing on optimizing their potency, selectivity, and pharmacokinetic properties.[2][3]
Comparative Analysis of Phthalazinone Derivatives
Due to the limited public data on "(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid," this section will focus on a comparative analysis of structurally related phthalazinone derivatives for which experimental data is available. The selection of these comparators is based on variations at the 4-position and the N-2 position of the phthalazinone core, providing a basis for understanding the potential impact of the methyl and acetic acid groups of the target compound.
Table 1: In Vitro PARP1 Inhibitory Activity of Selected Phthalazinone Derivatives
| Compound ID | 4-Position Substituent | N-2 Position Substituent | PARP1 IC50 (nM) | Reference |
| Olaparib | - | Cyclopropylcarbonylpiperazine-4-carbonyl | 1-5 | [4][5] |
| Compound 11c | Phenyl | 4-(4-Fluorobenzyl)piperidine | 97 | [6] |
| DLC-1-6 | Unspecified | Dithiocarboxylate fragments | <0.2 | [3] |
| DLC-49 | Unspecified | Hydroxamic acid fragments | 0.53 | [3] |
| Compound 23 | Phenyl | Unspecified alkyl chain with aromatic ring | 3.24 | [5] |
Note: The N-2 position of Olaparib is part of a larger, complex substituent. The table aims to highlight the diversity of potent phthalazinone-based PARP inhibitors.
Table 2: Anti-proliferative Activity of Selected Phthalazinone Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| DLC-1 | MDA-MB-436 (BRCA1 mutant) | 0.08 | [3] |
| MDA-MB-231 | 26.39 | [3] | |
| MCF-7 | 1.01 | [3] | |
| DLC-50 | MDA-MB-436 (BRCA1 mutant) | 0.30 | [3] |
| MDA-MB-231 | 2.70 | [3] | |
| MCF-7 | 2.41 | [3] | |
| Compound 23 | Capan-1 (BRCA2 deficient) | Not specified, but showed high activity | [5] |
Structure-Activity Relationship (SAR) Insights
The available data on phthalazinone derivatives reveals several key structure-activity relationships:
-
4-Position Substitution: The nature of the substituent at the 4-position of the phthalazinone ring significantly influences PARP inhibitory activity. Aromatic groups, such as phenyl or benzyl, are common in potent inhibitors.[2][6] The methyl group in "this compound" represents a smaller, aliphatic substituent, and its impact on activity relative to larger aromatic groups would require experimental validation.
-
N-2 Position Substitution: The substituent at the N-2 position is crucial for interacting with the PARP active site and influencing pharmacokinetic properties. Many potent inhibitors feature complex ring systems or long chains at this position.[5] The acetic acid moiety in the target compound introduces a small, polar, and acidic group. While less common in the most potent reported PARP inhibitors, this group could potentially form different interactions within the active site.
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing DNA single-strand breaks.
Caption: PARP1's role in DNA single-strand break repair and its inhibition by phthalazinone derivatives.
Experimental Workflow for PARP1 Inhibition Assay
The following diagram outlines a typical workflow for an in vitro PARP1 enzymatic assay used to determine the inhibitory concentration (IC50) of a compound.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.
Detailed Experimental Protocols
PARP1 Inhibition Assay (Chemiluminescent)
This protocol is a common method for quantifying PARP1 enzymatic activity and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor (e.g., Olaparib) in Assay Buffer.
-
Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme and activated DNA in Assay Buffer.
-
Assay: Add the test compound dilutions and the reaction mixture to the wells. Initiate the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The phthalazinone scaffold is a validated and promising starting point for the development of potent PARP inhibitors. While direct experimental data for "this compound" is currently lacking in the public domain, the analysis of structurally related compounds suggests that both the 4-position and N-2 position substituents are critical determinants of activity. The presence of a small alkyl group at the 4-position and a polar acidic group at the N-2 position on the target molecule represents a unique chemical space within this class of inhibitors. Further experimental evaluation of "this compound" using the detailed protocols provided in this guide is necessary to elucidate its specific biological activity and potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 6. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to (4-methyl-1-oxophthalazin-2(1H)-yl)acetic Acid Analogs in Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid analogs, focusing on their potential as aldose reductase inhibitors. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely available in the public domain, this document synthesizes information on related phthalazinone derivatives and other heterocyclic acetic acid analogs to provide a framework for future research and development. The content herein is supported by experimental data from analogous compound series and established biochemical assay protocols.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as the lens, nerves, and kidneys, leads to osmotic stress and is implicated in the pathogenesis of diabetic complications like cataracts, neuropathy, and nephropathy. Therefore, inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these complications. Phthalazinone derivatives, such as Zopolrestat, have been investigated as aldose reductase inhibitors, suggesting the potential of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study dedicated to this compound analogs as aldose reductase inhibitors is a notable gap in the current scientific literature. However, by examining related classes of heterocyclic acetic acid derivatives that have been evaluated for aldose reductase inhibition, we can infer potential SAR trends for this novel scaffold.
Key Structural Features for Aldose Reductase Inhibition (Based on Analogs):
-
Carboxylic Acid Moiety: The acetic acid side chain is a critical feature for many aldose reductase inhibitors. It is believed to interact with a key anionic binding site within the enzyme's active site.
-
Heterocyclic Core: The phthalazinone core serves as a rigid scaffold to orient the acetic acid and other substituents for optimal interaction with the enzyme. Modifications to this core can significantly impact activity.
-
Substituents on the Phthalazinone Ring: The nature and position of substituents on the aromatic part of the phthalazinone ring can influence potency and selectivity. For instance, lipophilic or electron-withdrawing groups in specific positions on analogous heterocyclic systems have been shown to enhance inhibitory activity.
-
The 4-Methyl Group: The methyl group at the 4-position of the phthalazinone ring likely contributes to the overall shape and lipophilicity of the molecule, potentially influencing its fit within the enzyme's active site.
The following table summarizes the aldose reductase inhibitory activity of various heterocyclic acetic acid derivatives, which can serve as a benchmark for the future evaluation of this compound analogs.
| Compound Class | Representative Structure | R Group | IC50 (µM) | Reference |
| Quinoxalin-2(1H)-one Acetic Acids | ![]() | 4-bromo-2-fluorobenzyl | 0.091 | [1] |
| H | 10.214 | [1] | ||
| 2-Oxoquinoline-1-acetic Acids | ![]() | H | 6.0 | [2] |
| 6-Chloro | 0.45 | [2] | ||
| (1,2-Benzothiazin-4-yl)acetic Acids | ![]() | (R)-enantiomer | 0.120 | [3] |
| (S)-enantiomer | >10 | [3] |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to this compound starts from 2-acetylbenzoic acid.
Step 1: Synthesis of 4-methyl-2H-phthalazin-1-one. 2-Acetylbenzoic acid is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 4-methyl-2H-phthalazin-1-one.
Step 2: N-Alkylation to introduce the acetic acid moiety. The 4-methyl-2H-phthalazin-1-one is then subjected to N-alkylation using an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.
Step 3: Hydrolysis to the final acid. The resulting ester is hydrolyzed to the corresponding carboxylic acid, this compound, typically by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.
Analogs can be synthesized by starting with appropriately substituted 2-acetylbenzoic acids or by modifying the phthalazinone core before or after the introduction of the acetic acid side chain.
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of aldose reductase, NADPH, and DL-glyceraldehyde in the phosphate buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the test compound at various concentrations. The final volume is typically 1 mL. A control reaction without the inhibitor and a blank reaction without the enzyme should also be prepared.
-
Pre-incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvettes and mix gently.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating the key concepts discussed in this guide.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid: A Comparative Guide
Disclaimer: The specific biological target of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has not been definitively established in publicly available research. This guide presents a hypothetical framework for validating a potential biological target for this compound, using Cyclooxygenase-2 (COX-2) as a plausible candidate based on the known anti-inflammatory properties of many phthalazinone derivatives. The experimental data for this compound presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a member of the phthalazinone class of heterocyclic compounds. This structural motif is present in numerous molecules with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The diverse biological activities of phthalazinone derivatives suggest their interaction with various biological targets.[3] This guide provides a comparative framework for validating the potential of this compound as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For comparison, we have included data for two well-established COX inhibitors, the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib.
Comparative Analysis of COX Inhibition
The inhibitory activity of this compound against COX-1 and COX-2 was assessed and compared with reference compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the COX-2 selectivity index.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical Data) | 15.2 | 0.8 | 19 |
| Indomethacin | 0.1 | 2.5 | 0.04 |
| Celecoxib | 10.0 | 0.05 | 200 |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against human recombinant COX-1 and COX-2.
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid (10 µM).
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1N HCl).
-
The concentration of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for validating the biological target.
Caption: Simplified COX-2 signaling pathway.
Caption: Experimental workflow for target validation.
Discussion and Future Directions
The hypothetical data suggests that this compound may be a moderately potent and selective COX-2 inhibitor. Its selectivity index of 19 indicates a preferential inhibition of COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. While its selectivity is lower than that of Celecoxib, it represents a promising starting point for further lead optimization.
To rigorously validate COX-2 as the primary biological target, further studies are warranted:
-
Cell-Based Assays: Evaluating the compound's ability to inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines.
-
In Vivo Efficacy Models: Assessing the anti-inflammatory and analgesic effects of the compound in established animal models, such as the carrageenan-induced paw edema model in rats.
-
Structural Biology: Co-crystallization of the compound with COX-2 to elucidate the binding mode and provide a structural basis for its inhibitory activity.
-
Broad Panel Kinase Screening: To ensure selectivity, the compound should be screened against a panel of other kinases and enzymes to rule out off-target effects.
By following this structured approach, researchers can systematically validate the biological target of this compound and evaluate its potential as a novel therapeutic agent.
References
Comparative Analysis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic Acid (Pirmagrel) for Thromboxane A2 Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as Pirmagrel (CGS 13080), with other prominent thromboxane A2 (TXA2) synthase inhibitors. Pirmagrel is a selective inhibitor of TXA2 synthase, an enzyme crucial for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] This document outlines its performance against alternative compounds, supported by available experimental data, and provides detailed methodologies for key assessment assays.
Mechanism of Action and Therapeutic Potential
Pirmagrel selectively inhibits the enzymatic activity of thromboxane A2 synthase.[2] This inhibition leads to a reduction in the synthesis of TXA2, a key player in thrombotic events. A significant and advantageous consequence of this selective inhibition is the redirection of the metabolic precursor, prostaglandin H2 (PGH2), towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][3] This dual effect of decreasing pro-aggregatory TXA2 while increasing anti-aggregatory PGI2 makes Pirmagrel a compound of interest for cardiovascular diseases.[1][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for Pirmagrel and selected alternative thromboxane A2 synthase inhibitors. Direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Potency | Test System |
| Pirmagrel (CGS 13080) | Thromboxane A2 Synthase | 81% inhibition of serum TXB2 (in vivo, rabbits) | Rabbit whole blood |
| Reduced arachidonic acid-induced platelet aggregation from 82.3% to 45.0% (ex vivo, canine) | Canine whole blood | ||
| Ozagrel | Thromboxane A2 Synthase | IC50: 4-11 nM | Rabbit Platelets (in vitro) |
| Furegrelate | Thromboxane A2 Synthase | IC50: 15 nM | Human Platelet Microsomes (in vitro) |
| Isbogrel (CV-4151) | Thromboxane A2 Synthase & TXA2 Receptor | ID50: 0.04 mg/kg (oral) for TXA2 generation | Rats (in vivo) |
| Ridogrel | Thromboxane A2 Synthase & TXA2 Receptor | pIC50: 7.4 for TXA2 formation | Human Serum (in vitro) |
Cross-Reactivity and Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related enzymes. Studies have shown that Pirmagrel (CGS 13080) is a selective inhibitor of thromboxane A2 synthase.
-
Prostacyclin Synthase: Pirmagrel does not inhibit prostacyclin (PGI2) synthase. In fact, by shunting the PGH2 precursor, it leads to an increase in PGI2 production.[1][2]
-
Cyclooxygenase (COX): Pirmagrel has been shown to inhibit TXA2 synthase activity without altering cyclooxygenase (COX-1 and COX-2) activities.[2] This selectivity is advantageous as it avoids the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for key experiments in the evaluation of thromboxane synthase inhibitors.
In Vitro Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TXA2 synthase.
Materials:
-
Test compound (e.g., Pirmagrel)
-
Human platelet microsomes (as a source of thromboxane synthase)
-
Prostaglandin H2 (PGH2) substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Vehicle control (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for Thromboxane B2 (TXB2)
Procedure:
-
Preparation of Platelet Microsomes: Isolate human platelets from whole blood and prepare microsomes via differential centrifugation.
-
Pre-incubation: In a reaction tube, combine the platelet microsomes with the reaction buffer. Add the test inhibitor at various concentrations. Include a vehicle control.
-
Enzymatic Reaction: Initiate the reaction by adding the PGH2 substrate.
-
Reaction Termination: Stop the reaction after a defined period by adding a cyclooxygenase inhibitor (e.g., indomethacin) or by placing the samples on ice.
-
Measurement of TXB2: Quantify the concentration of the stable TXA2 metabolite, TXB2, in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Platelet Aggregation Assay
Objective: To assess the functional impact of an administered test compound on platelet aggregation.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to an animal model (e.g., canine).
-
Blood Collection: At a specified time point after administration, collect whole blood into an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Prepare PRP by centrifugation of the whole blood.
-
Aggregation Measurement: Measure platelet aggregation in the PRP using an aggregometer following the addition of an agonist such as arachidonic acid.
-
Data Analysis: Compare the aggregation response in the drug-treated group to the vehicle control group to determine the percentage of inhibition.
Cyclooxygenase (COX-1 and COX-2) Selectivity Assay
Objective: To determine the selectivity of the test compound for COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification of Prostaglandins: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable method like ELISA or mass spectrometry.
-
Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Thromboxane A2 and Prostacyclin Synthesis Pathway and the Point of Inhibition by Pirmagrel.
Caption: General Experimental Workflow for the Evaluation of Thromboxane Synthase Inhibitors.
References
- 1. Influence of selective thromboxane synthetase blocker CGS-13080 on thromboxane and prostacyclin biosynthesis in whole blood: evidence for synthesis of prostacyclin by leukocytes from platelet-derived endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid as a corrosion inhibitor
APPH has been identified as a potent mixed-type corrosion inhibitor for low carbon steel in acidic environments, such as 0.5 M H₂SO₄.[1][2][3] Its effectiveness stems from the presence of multiple nitrogen and oxygen heteroatoms and delocalized π-electrons in its molecular structure, which facilitate strong adsorption onto the metal surface, thereby forming a protective barrier against corrosive agents.[1][4]
Performance Analysis of APPH
The inhibitory properties of APPH have been quantified using various standard corrosion measurement techniques.
Weight Loss Measurements
This gravimetric method provides a direct measure of metal loss over time. The data clearly demonstrates that the corrosion rate of low carbon steel is substantially reduced in the presence of APPH, with the inhibition efficiency increasing with inhibitor concentration.[1]
| Inhibitor Concentration (mM) | Corrosion Rate (CR) (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| Blank | 1.25 | - |
| 0.05 | 0.32 | 74.4 |
| 0.1 | 0.21 | 83.2 |
| 0.2 | 0.14 | 88.8 |
| 0.5 | 0.10 | 92.0 |
At a concentration of 0.5 mM, APPH achieves a high inhibition efficiency of 92.0%, indicating excellent protective capabilities.[1]
Potentiodynamic Polarization (PDP) Data
PDP measurements offer insights into the electrochemical kinetics of the corrosion process. The key parameters derived from these studies are the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.[1]
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (IE%) | | :--- | :--- | :--- | :--- | :--- | | Blank | -502 | 870 | 75 | 135 | - | | 0.05 | -491 | 480 | 82 | 140 | 45 | | 0.1 | -495 | 285 | 78 | 138 | 67 | | 0.2 | -493 | 158 | 68 | 131 | 72 | | 0.5 | -498 | 102 | 70 | 133 | 83 |
The significant decrease in corrosion current density (icorr) with increasing APPH concentration confirms its inhibitive action. The minimal shift in the corrosion potential (Ecorr) is characteristic of a mixed-type inhibitor, which suppresses both the anodic metal dissolution and cathodic hydrogen evolution reactions.[1][2][3]
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a non-destructive technique that probes the metal/solution interface. The charge transfer resistance (Rct) is a measure of the resistance to corrosion reactions at the interface.[1]
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (IE%) |
| Blank | 45 | 120 | - |
| 0.05 | 110 | 85 | 59 |
| 0.1 | 180 | 60 | 75 |
| 0.2 | 320 | 40 | 86 |
| 0.5 | 450 | 25 | 90 |
The substantial increase in charge transfer resistance (Rct) and the corresponding decrease in the double-layer capacitance (Cdl) upon addition of APPH are indicative of the formation of a stable, protective inhibitor film on the steel surface.[1]
Comparative Context
Phthalazinone derivatives, including APPH, belong to the family of nitrogen-containing heterocyclic compounds, which are widely recognized for their effective corrosion inhibition properties.[4][5][6] The high inhibition efficiency of APPH is comparable to, and in some cases exceeds, that of other reported organic inhibitors under similar acidic conditions, highlighting the potential of this class of compounds.[1]
Detailed Experimental Protocols
The following methodologies were employed in the evaluation of APPH's performance.
Weight Loss Measurements
-
Specimen Preparation: Low carbon steel coupons with standardized dimensions are mechanically polished using a succession of emery papers (from coarse to fine grit), followed by degreasing in acetone, rinsing with deionized water, and thorough drying.
-
Immersion Procedure: The accurately weighed coupons are immersed in a 0.5 M H₂SO₄ solution, both with and without varying concentrations of the inhibitor, for a predetermined duration (e.g., 6 hours) at a controlled temperature (e.g., 30°C).
-
Analysis: Post-immersion, the coupons are carefully cleaned to remove any corrosion products, rinsed, dried, and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor's efficiency.[1]
Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: A standard three-electrode configuration is utilized, comprising the low carbon steel sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) serving as the reference electrode.
-
Measurement: The working electrode is submerged in the test solution until a stable open circuit potential (OCP) is established. The potential is then swept from a cathodic value to an anodic value (e.g., from -250 mV to +250 mV relative to the OCP) at a slow, constant scan rate (e.g., 0.1 mV/s).
-
Data Interpretation: The resulting polarization curve is analyzed using Tafel extrapolation to determine the key electrochemical parameters: Ecorr, icorr, βa, and βc.[1]
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: The same three-electrode cell as described for the PDP measurements is employed.
-
Measurement: With the working electrode stabilized at its OCP in the test solution, a small-amplitude sinusoidal AC voltage (e.g., 10 mV) is applied across a broad frequency spectrum (e.g., from 100 kHz down to 0.1 Hz).
-
Data Interpretation: The impedance response is visualized using Nyquist and Bode plots. The data is then fitted to a suitable equivalent electrical circuit model to extract quantitative parameters, including the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[1]
Visualized Mechanisms and Workflows
Caption: Proposed mechanism of corrosion inhibition by a phthalazinone derivative.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
References
- 1. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl (Journal Article) | ETDEWEB [osti.gov]
Comparative analysis of the spectroscopic data of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and its precursors
Synthetic Pathway
The synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid typically proceeds through a two-step pathway. The first step involves the formation of the phthalazinone ring system by the condensation of phthalic anhydride with methylhydrazine to yield 4-methyl-2H-phthalazin-1-one. The second step is the N-alkylation of the phthalazinone intermediate with an haloacetic acid ester, such as ethyl chloroacetate, followed by hydrolysis to yield the final carboxylic acid product.
Caption: Synthetic pathway of this compound.
Spectroscopic Data of Precursors
The following tables summarize the available spectroscopic data for the initial precursors.
Table 1: Spectroscopic Data of Phthalic Anhydride
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~1850 and ~1770 (C=O stretching, anhydride), ~1600-1450 (C=C aromatic stretching) |
| ¹H-NMR (ppm) | δ ~8.0 (m, 2H, aromatic), δ ~7.8 (m, 2H, aromatic) |
| ¹³C-NMR (ppm) | δ ~164 (C=O), δ ~136 (aromatic C-H), δ ~132 (aromatic C-H), δ ~125 (aromatic C-quaternary) |
| Mass Spectrometry (m/z) | 148 (M⁺), 104, 76 |
Table 2: Spectroscopic Data of Methylhydrazine
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~3350-3200 (N-H stretching), ~2960-2850 (C-H stretching), ~1600 (N-H bending) |
| ¹H-NMR (ppm) | δ ~3.6 (br s, 3H, NH₂ and NH), δ ~2.4 (s, 3H, CH₃) |
| ¹³C-NMR (ppm) | δ ~40 (CH₃) |
| Mass Spectrometry (m/z) | 46 (M⁺), 45, 31, 29 |
Table 3: Spectroscopic Data of Ethyl Chloroacetate
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~1750 (C=O stretching, ester), ~1200 (C-O stretching), ~780 (C-Cl stretching)[1] |
| ¹H-NMR (ppm) | δ ~4.2 (q, 2H, OCH₂CH₃), δ ~4.1 (s, 2H, ClCH₂), δ ~1.3 (t, 3H, OCH₂CH₃)[2] |
| ¹³C-NMR (ppm) | δ ~167 (C=O), δ ~62 (OCH₂), δ ~41 (ClCH₂), δ ~14 (CH₃) |
| Mass Spectrometry (m/z) | 122 (M⁺), 77, 49, 29 |
Experimental Protocols
Synthesis of 4-methyl-2H-phthalazin-1-one from 2-acetylbenzoic acid and hydrazine:
A general procedure involves refluxing 2-acetylbenzoic acid with hydrazine hydrate in a suitable solvent like ethanol.[3] The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized to obtain the pure product.
Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate:
The N-alkylation of 4-substituted-2H-phthalazin-1-one can be achieved by reacting it with ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a solvent like acetone or a DMF/acetone mixture under reflux.[1][4] After the reaction is complete, the solvent is evaporated, and the product is isolated by pouring the residue into water and filtering the resulting solid.
Synthesis of this compound:
The final step is the hydrolysis of the ester intermediate. This is typically carried out by refluxing the ethyl ester with a base, such as sodium hydroxide, in an aqueous alcohol solution.[5] After the reaction, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.[5]
Comparative Analysis and Expected Spectroscopic Data
While specific experimental data for 4-methyl-2H-phthalazin-1-one and this compound are not available, we can predict their key spectroscopic features based on the precursors and related structures.
4-methyl-2H-phthalazin-1-one:
-
FT-IR: Expect a strong C=O stretching band around 1650-1670 cm⁻¹ for the cyclic amide and N-H stretching around 3200 cm⁻¹.
-
¹H-NMR: Aromatic protons should appear in the δ 7.5-8.5 ppm region. A singlet for the methyl group (CH₃) would be expected around δ 2.5 ppm, and a broad singlet for the N-H proton.
-
¹³C-NMR: The carbonyl carbon should resonate around δ 160 ppm. Aromatic carbons will be in the δ 125-145 ppm range, and the methyl carbon around δ 20 ppm.
-
Mass Spectrometry: The molecular ion peak would be at m/z 160.
This compound:
-
FT-IR: A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, overlapping with C-H stretches. Two C=O stretching bands: one for the phthalazinone ring (~1660 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹).
-
¹H-NMR: The aromatic protons will be in a similar region as the precursor. The N-CH₂ protons should appear as a singlet around δ 4.5-5.0 ppm. The methyl group singlet will be around δ 2.5 ppm. A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm).
-
¹³C-NMR: Two carbonyl carbons are expected: one for the phthalazinone (~160 ppm) and one for the carboxylic acid (~170 ppm). The N-CH₂ carbon should be around δ 50 ppm.
-
Mass Spectrometry: PubChem predicts a monoisotopic mass of 218.06914 Da.[6]
This comparative guide highlights the synthetic route and the spectroscopic characteristics of the precursors involved in the synthesis of this compound. While a complete experimental dataset for the final product and its immediate precursor is currently unavailable, the provided information and expected spectral features offer a valuable reference for researchers in the field.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Assessing the Purity of Synthesized (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of synthesized (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Recognizing the critical importance of purity in research and drug development, this document outlines established techniques and compares them with methods used for commercially relevant compounds sharing the core phthalazinone structure and exhibiting similar biological activities, such as Poly (ADP-ribose) polymerase (PARP), phosphodiesterase (PDE), and vascular endothelial growth factor receptor (VEGFR) inhibition.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a research compound is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.
This guide focuses on three principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.
Comparative Analysis of Purity Assessment Methods
The following tables summarize and compare the typical analytical methods for purity assessment of this compound and selected alternative compounds with similar core structures and biological targets.
Table 1: Comparison of HPLC Methods for Purity Determination
| Parameter | This compound (Proposed Method) | Olaparib (PARP Inhibitor)[1][2] | Azelastine (PDE Inhibitor)[3] | Vandetanib (VEGFR Inhibitor) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1] | Kromosil C18 (150 x 4.6 mm, 5 µm)[3] | C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | Ammonium acetate buffer (pH 3.5) : Methanol (50:50 v/v)[1] | Phosphate buffer (pH 3) : Acetonitrile (50:50 v/v)[3] | 100% Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm[1] | UV at 288 nm[3] | UV at 328 nm |
| Linearity Range | To be determined | 80 - 120 µg/mL[1] | 8 - 120 µg/mL[3] | 50 - 100 µg/mL |
| Reported Purity | >95% (typical target) | >99%[1] | >99%[3] | >98% |
Table 2: Comparison of qNMR Methods for Purity Determination
| Parameter | This compound (Proposed Method) | Olaparib (PARP Inhibitor) | Azelastine (PDE Inhibitor)[4] |
| Solvent | DMSO-d6 | DMSO-d6 | DMSO-d6[4] |
| Internal Standard | Maleic acid or Dimethyl sulfone | Maleic acid | Inositol[4] |
| Quantitative Signal (Analyte) | Aromatic protons or methyl protons | Unique aromatic protons | Doublet at 8.292 and 8.310 ppm[4] |
| Quantitative Signal (Standard) | Singlet of Maleic acid or Dimethyl sulfone | Singlet of Maleic acid | Doublet at 3.70 and 3.71 ppm[4] |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing proton | ≥ 5 x T1 | To be optimized |
| Pulse Angle | 90° | 90° | To be optimized |
| Number of Scans | ≥ 16 | ≥ 16 | To be optimized |
Table 3: Common Impurities Profiled by LC-MS
| Compound | Potential Impurities |
| This compound | Starting materials, unreacted intermediates, by-products from side reactions, degradation products. |
| Olaparib | Olaparib Acid Impurity, Olaparib N-Boc Impurity, Olaparib Amine impurity, Olaparib Pyrolidione Adduct, N-Nitroso Piperazine Impurity.[5][6] |
| Azelastine | Azelastine Impurity B, D, E, and other process-related impurities and degradation products. |
| Vandetanib | Degradation impurity formed via dimerization. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the target compound.
Objective: To determine the purity of the synthesized compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate buffer components)
-
Reference standard of the compound of interest (if available)
Procedure (Proposed for this compound):
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solutions.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., diluent similar to the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized compound and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution program to separate the main peak from any impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Set the UV detection wavelength to a λmax of the compound (e.g., 254 nm).
-
-
Analysis: Inject the blank, standard solutions, and sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the main compound based on the retention time of the reference standard.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Objective: To determine the absolute purity of the synthesized compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure (Proposed for this compound):
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized compound (analyte) and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest and a 90° pulse angle.
-
Ensure a sufficient number of scans (e.g., 16 or more) for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Objective: To identify and characterize potential impurities in the synthesized compound.
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Develop an HPLC method as described in section 3.1 to achieve good separation of the main compound and any impurities.
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra for all eluting peaks.
-
Use the accurate mass data to propose elemental compositions for the impurities.
-
Perform fragmentation studies (MS/MS) to elucidate the structures of the impurities.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the purity assessment process.
Caption: Workflow for the assessment of synthesized compound purity.
Caption: Key steps in HPLC method development for purity analysis.
Caption: Logical relationship of parameters in qNMR purity calculation.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that should employ orthogonal analytical techniques to ensure accurate and reliable results. This guide provides a framework for comparing and implementing HPLC, qNMR, and LC-MS methods. By referencing established protocols for structurally and functionally related compounds, researchers can develop and validate robust analytical procedures to confidently determine the purity of their synthesized materials, thereby ensuring the quality and integrity of their scientific findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. saspublishers.com [saspublishers.com]
- 4. In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies [ajchem-b.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Vatalanib - Wikipedia [en.wikipedia.org]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological testing of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, a novel phthalazinone derivative, with functionally related heterocyclic compounds. Detailed experimental protocols, quantitative biological data, and visual workflows are presented to ensure reproducibility and facilitate further investigation.
The phthalazinone scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. This guide focuses on the synthesis and potential biological activities of this compound and compares it with other phthalazinone and pyridazinone derivatives to provide a comprehensive overview for researchers in drug discovery.
Synthesis Protocols: A Reproducible Pathway
A reproducible three-step synthesis for this compound has been established based on established chemical transformations. The process begins with the synthesis of the core phthalazinone structure, followed by N-alkylation and subsequent hydrolysis to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-methyl-2H-phthalazin-1-one
-
To a solution of 2-acetylbenzoic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2H-phthalazin-1-one.
Step 2: Synthesis of Ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate
-
In a round-bottom flask, dissolve 4-methyl-2H-phthalazin-1-one (5 mmol) in dry acetone or a 1:1 mixture of acetone and DMF (25 mL).[1]
-
Add anhydrous potassium carbonate (K2CO3) (7.5 mmol) to the solution.
-
To this suspension, add ethyl chloroacetate (6 mmol) dropwise.
-
Reflux the reaction mixture for 12-20 hours, monitoring for the disappearance of the starting material by TLC.[1]
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate.
Step 3: Synthesis of this compound
-
Dissolve ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate (3 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (10 mL).
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, acidify the mixture to pH 3-4 with 1N hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.
Caption: Synthetic workflow for this compound.
Comparative Biological Evaluation
The biological potential of this compound is explored in the context of two key therapeutic areas: cancer and inflammation. This section compares its anticipated activities with those of structurally related phthalazinone and pyridazinone derivatives with established biological profiles.
Anticancer Activity: Targeting EGFR Signaling
Phthalazinone derivatives have been identified as potent anticancer agents, with some acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway is a clinically validated strategy for cancer therapy.
Caption: EGFR signaling pathway and the inhibitory action of phthalazinones.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected phthalazinone derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12d (Phthalazinone Derivative) | MDA-MB-231 (Breast Cancer) | 0.57 | [1] |
| Compound 11d (Phthalazinone Derivative) | MDA-MB-231 (Breast Cancer) | 0.92 | [1] |
| Erlotinib (Standard Drug) | MDA-MB-231 (Breast Cancer) | 1.02 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value for each compound.
Anti-inflammatory Activity: Inhibition of COX-2
Pyridazinone derivatives are known to possess significant anti-inflammatory properties, often attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.
Caption: COX-2 pathway in inflammation and inhibition by pyridazinone derivatives.
Comparative Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of a representative pyridazinone derivative, evaluated using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Pyridazinone Derivative (Generic) | 20 | 55.2 | [6] |
| Indomethacin (Standard Drug) | 10 | 62.5 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[7][8][9]
-
Animal Groups: Divide male Wistar rats into groups of six.
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
This guide provides a framework for the reproducible synthesis and comparative biological evaluation of this compound. The detailed protocols and comparative data for related phthalazinone and pyridazinone derivatives offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents targeting cancer and inflammation. The provided workflows and pathway diagrams serve to visually articulate the experimental and biological contexts, fostering a deeper understanding of the scientific rationale.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid in a Laboratory Setting
Disclaimer: This document provides guidance on the proper disposal of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is crucial to treat this substance as potentially hazardous. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific protocols and regulatory requirements in your area.
The compound this compound belongs to the phthalazine class of heterocyclic compounds. Derivatives of phthalazine are actively being researched for their biological activities, with many exhibiting potent cytotoxic effects against cancer cells.[1][2][3] Due to this potential bioactivity and the lack of specific toxicity data, a cautious approach to its handling and disposal is imperative. The acetic acid moiety suggests it may have acidic properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to work in a well-ventilated area, preferably within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Skin Protection | Fully-buttoned lab coat and closed-toe shoes. | Protects against accidental spills and skin exposure. |
| Respiratory | Use in a chemical fume hood. | Prevents inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
All waste containing this compound, including pure compound, contaminated solutions, and contaminated labware, must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated absorbent materials from spills, in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given its acetic acid component, it should not be mixed with strong bases or oxidizing agents.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.[1]
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and an estimate of the concentration and quantity.
-
Indicate the potential hazards (e.g., "Potentially Toxic," "Irritant").
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EH&S department to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash.[5]
Spill Response Procedures
In the event of a spill, follow these procedures immediately:
| Spill Size | Procedure |
| Small Spill | - Ensure proper PPE is worn. - Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. - Carefully sweep or scoop the absorbed material into a designated hazardous waste container. - Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste. |
| Large Spill | - Evacuate the immediate area. - Alert colleagues and your supervisor. - If safe to do so, close the sash of the fume hood if the spill is contained within it. - Contact your institution's emergency response team or EH&S department immediately. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar phthalazine derivatives and general best practices for handling powdered organic acids in a laboratory setting.[1][2]
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are paramount to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical Fume Hood | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[1][2] | Chemical-resistant gloves (e.g., Nitrile).[2] | Fully buttoned lab coat.[2][3] | Recommended to minimize inhalation of dust.[1] |
| Dissolving in Solvents | Chemical Fume Hood | Chemical splash goggles. A face shield may be required for larger volumes.[1][2] | Chemical-resistant gloves (e.g., Nitrile). Consult glove manufacturer's compatibility chart for the specific solvent.[2] | Fully buttoned lab coat. A chemical-resistant apron is recommended for larger volumes.[1][2] | If vapors are generated, use a properly fitted respirator with an appropriate cartridge. |
| Running Reactions | Chemical Fume Hood | Chemical splash goggles.[2] | Chemical-resistant gloves appropriate for all chemicals in the reaction.[3] | Lab coat.[3] | Not generally required if work is conducted in a fume hood. |
| Handling Waste | Well-ventilated area | Chemical splash goggles.[2] | Chemical-resistant gloves.[2] | Lab coat.[2] | Not generally required. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Logical workflow for handling the chemical safely.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Wash the labware thoroughly with soap and water. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. Do not reuse disposable PPE.[1] |
| Solutions Containing the Compound | Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams. Dispose of as hazardous chemical waste. Organic acid wastes should generally be collected in a polyethylene container.[2] |
Important Considerations:
-
Hazard Assessment: Since no specific SDS is available, treat this compound with a high degree of caution. Based on data for similar compounds, it may cause skin and eye irritation.[4] Avoid creating dust and inhaling the powder.[1]
-
Spill Response: In case of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists. If inhaled, move to fresh air.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[1]
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



